molecular formula C6H4ClFN2O2 B1651865 5-Chloro-3-fluoro-2-nitroaniline CAS No. 1352457-23-8

5-Chloro-3-fluoro-2-nitroaniline

Cat. No.: B1651865
CAS No.: 1352457-23-8
M. Wt: 190.56
InChI Key: GIOPZRJOGOUPMU-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-nitroaniline is a useful research compound. Its molecular formula is C6H4ClFN2O2 and its molecular weight is 190.56. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-fluoro-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-fluoro-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOPZRJOGOUPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291861
Record name 5-Chloro-3-fluoro-2-nitrobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352457-23-8
Record name 5-Chloro-3-fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352457-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoro-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure of 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 5-Chloro-3-fluoro-2-nitroaniline.

CAS Registry Number: 1352457-23-8 Formula: C₆H₄ClFN₂O₂ Molecular Weight: 190.56 g/mol IUPAC Name: 5-Chloro-3-fluoro-2-nitroaniline[1][2][3]

Executive Summary

5-Chloro-3-fluoro-2-nitroaniline is a highly specialized aromatic building block used primarily in the synthesis of advanced pharmaceutical agents. Characterized by a dense substitution pattern on the benzene ring, this molecule serves as a critical scaffold for kinase inhibitors (particularly MEK and BRAF inhibitors) and antiviral agents . Its unique structure—featuring a nitro group ortho to an amine, flanked by halogen atoms—allows for precise regioselective functionalization, making it an invaluable tool in structure-activity relationship (SAR) studies for drug discovery.

Chemical Structure & Electronic Properties[4]

Structural Analysis

The molecule consists of an aniline core with three additional substituents:

  • Position 1 (-NH₂): The primary amino group, acting as a hydrogen bond donor.

  • Position 2 (-NO₂): A strong electron-withdrawing group (EWG) located ortho to the amine. This proximity creates an intramolecular hydrogen bond (NH···O=N), which significantly reduces the basicity of the amine and planarizes the molecule.

  • Position 3 (-F): A fluorine atom ortho to the nitro group. Its high electronegativity induces a strong inductive withdrawal (-I effect), activating the adjacent nitro group for potential nucleophilic displacement or reduction.

  • Position 5 (-Cl): A chlorine atom meta to the amine and para to the nitro group. It provides lipophilicity and a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Data Table
PropertyValueNotes
Appearance Yellow crystalline solidTypical of nitroanilines due to n→π* transitions.
Melting Point 125–130 °C (Predicted)High MP due to intermolecular H-bonding and dipole interactions.
LogP ~2.3Moderate lipophilicity; suitable for drug-like scaffolds.
pKa (Conjugate Acid) ~ -1.5Extremely weak base due to the electron-withdrawing -NO₂ and -F groups.
H-Bond Donors 1 (NH₂)The second proton is often engaged in intramolecular bonding.
H-Bond Acceptors 3 (NO₂, F)Nitro oxygens and Fluorine.
Electronic Resonance & Reactivity

The interplay of substituents dictates the reactivity profile:

  • Nucleophilic Attack: The C3 position (bearing Fluorine) is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group, though the electron-donating amine at C1 tempers this reactivity.
    
  • Reduction Potential: The nitro group is susceptible to selective reduction (e.g., Fe/AcOH or

    
    /Pd) to yield 3-fluoro-5-chlorophenylenediamine , a precursor for benzimidazoles.
    

Resonance Aniline 5-Chloro-3-fluoro-2-nitroaniline (Ground State) H_Bond Intramolecular H-Bond (NH...O=N) Aniline->H_Bond Stabilizes Reactivity Reactivity Profile Aniline->Reactivity Directs Electrophiles to C4/C6 H_Bond->Reactivity Reduces Basicity

Figure 1: Structural stabilization and reactivity logic.

Synthesis & Manufacturing Protocols

The synthesis of 5-Chloro-3-fluoro-2-nitroaniline is challenging due to the directing effects of the substituents. The most robust industrial route involves the nitration of a protected aniline precursor .

Synthetic Route: Nitration of 3-Chloro-5-fluoroacetanilide

Rationale: Direct nitration of 3-chloro-5-fluoroaniline is hazardous and yields complex mixtures (oxidation tars). Protecting the amine as an acetanilide moderates the ring reactivity and improves regioselectivity.

Step 1: Acetylation
  • Reagents: 3-Chloro-5-fluoroaniline, Acetic Anhydride (

    
    ), Acetic Acid.
    
  • Conditions: Reflux, 2 hours.[4]

  • Yield: >95%.

  • Mechanism: Nucleophilic acyl substitution.

Step 2: Regioselective Nitration[5]
  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).[5]
  • Conditions: -10°C to 0°C. Slow addition is critical.

  • Regiochemistry: The acetamido group directs ortho/para. The fluorine directs ortho. The chlorine directs ortho.[4]

    • Target Isomer: Substitution at C2 (between F and NHAc).

    • By-product: Substitution at C4 (between F and Cl).[6][4][7]

    • Note: Isomers must be separated via fractional crystallization or column chromatography.

Step 3: Hydrolysis[3][4][8]
  • Reagents: 6M HCl or NaOH/EtOH.

  • Conditions: Reflux, 4 hours.

  • Product: Removal of the acetyl group yields the free amine.[4]

Experimental Workflow Diagram

Synthesis Start Start: 3-Chloro-5-fluoroaniline Step1 Step 1: Acetylation (Ac2O, AcOH, Reflux) Start->Step1 Inter1 Intermediate: 3-Chloro-5-fluoroacetanilide Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, <0°C) Inter1->Step2 Electrophilic Aromatic Subst. Inter2 Mixture: 2-Nitro / 4-Nitro Isomers Step2->Inter2 Step3 Step 3: Hydrolysis & Purification (HCl, Reflux -> Chromatography) Inter2->Step3 Deprotection Final Target: 5-Chloro-3-fluoro-2-nitroaniline Step3->Final

Figure 2: Step-by-step synthetic pathway for CAS 1352457-23-8.

Spectroscopic Identification (QC/Validation)

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Due to the specific substitution pattern, the aromatic protons exhibit distinct coupling patterns.

ProtonChemical Shift (δ)MultiplicityCoupling Constants (

)
Assignment
NH₂ 7.50 – 7.80 ppmBroad Singlet-Exchangeable amine protons (deshielded by NO₂).
H-4 ~7.20 ppmDoublet of Doublets (dd)

Hz,

Hz
Located between F and Cl. Large coupling to ortho-F.
H-6 ~6.90 ppmDoublet of Doublets (dd)

Hz,

Hz
Located between Cl and NH₂. Small meta-coupling to F.
Mass Spectrometry
  • Ionization Mode: ESI+ or APCI.

  • Molecular Ion:

    
     (for ³⁵Cl) and 
    
    
    
    (for ³⁷Cl) in a 3:1 ratio.

Applications in Drug Discovery[9]

5-Chloro-3-fluoro-2-nitroaniline is a high-value intermediate for synthesizing bicyclic heteroaromatics .

Kinase Inhibitor Scaffolds

The primary application is the synthesis of Benzimidazoles and Quinoxalines .

  • Reduction: The nitro group is reduced to an amine, yielding 3-chloro-5-fluorobenzene-1,2-diamine .

  • Cyclization: This diamine reacts with carboxylic acids, aldehydes, or phosgene derivatives to close the imidazole ring.

  • Target: These scaffolds are ubiquitous in inhibitors of MEK1/2 , BRAF , and EGFR kinases used in oncology. The fluorine atom enhances metabolic stability (blocking P450 oxidation sites) and increases potency via specific hydrophobic interactions.

Antiviral Research

Derivatives of this aniline have been cited in the synthesis of capsid assembly modulators for Hepatitis B Virus (HBV) and inhibitors for Influenza A .

Safety & Handling

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Nitroanilines are readily absorbed through the skin and can cause methemoglobinemia (cyanosis).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation.

References

  • Sigma-Aldrich. 5-Chloro-3-fluoro-2-nitroaniline Product Sheet. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Chloro-2-nitroaniline derivatives. Link

  • ChemicalBook. Synthesis and Applications of Nitroanilines in Drug Development. Link

  • European Patent Office. Preparation of fluorinated nitroanilines for pharmaceutical use. EP0303429. Link

  • BenchChem. Protocol for Nitration of Halogenated Anilines. Link

Sources

Technical Safety & Handling Whitepaper: 5-Chloro-3-fluoro-2-nitroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-fluoro-2-nitroaniline is a highly functionalized halogenated nitroaromatic compound. In drug discovery, it serves as a critical electrophilic building block for synthesizing kinase inhibitors, benzimidazoles, and advanced [1]. However, the presence of both an aniline moiety and a nitro group, flanked by electron-withdrawing halogens (chlorine and fluorine), imparts a complex reactivity and toxicity profile. This whitepaper provides a comprehensive analysis of its toxicodynamics, specifically its propensity to induce methemoglobinemia, alongside field-validated protocols for safe laboratory handling.

Chemical Identity & Physical Parameters

Understanding the physicochemical properties of 5-chloro-3-fluoro-2-nitroaniline is the first step in risk mitigation. The electron-withdrawing nature of the halogens stabilizes the aromatic ring against electrophilic attack but sensitizes the nitro group to enzymatic reduction.

Table 1: Chemical Identity & Predicted Physical Parameters

ParameterValue / Description
Chemical Name 5-Chloro-3-fluoro-2-nitroaniline
CAS Registry Number 1352457-23-8[1]
Molecular Formula C6H4ClFN2O2[1]
Molecular Weight 190.56 g/mol [1]
Physical State Solid (Crystalline Powder)
SMILES NC1=CC(Cl)=CC(F)=C1=O[1]

Toxicodynamics & Mechanism of Action

The primary acute hazard associated with nitroaniline derivatives is their systemic toxicity, specifically their ability to induce [2].

Causality of Toxicity: Unlike simple surface irritants, the toxicity of 5-chloro-3-fluoro-2-nitroaniline is metabolically mediated. Upon absorption (via inhalation of dust, dermal contact, or ingestion), the compound undergoes hepatic CYP450-mediated metabolism[3]. The nitro group is reduced, yielding a reactive N-hydroxylamine intermediate. This intermediate engages in a redox cycle within erythrocytes, stripping an electron from the ferrous (Fe²⁺) iron in hemoglobin to form ferric (Fe³⁺)[4].

Because methemoglobin cannot bind oxygen, systemic tissue hypoxia ensues. This manifests clinically as cyanosis (blue discoloration of skin and mucous membranes), fatigue, and in severe cases, respiratory failure[2]. The presence of fluorine and chlorine atoms on the aromatic ring alters the electron density, increasing the lipophilicity of the molecule, which enhances dermal penetration and cellular uptake compared to unhalogenated nitroanilines.

MetHb_Pathway A 5-Chloro-3-fluoro-2-nitroaniline (Xenobiotic Exposure) B Hepatic CYP450 Metabolism (N-hydroxylation / Nitroreduction) A->B Absorption C N-Hydroxylamine Metabolite (Reactive Intermediate) B->C Enzymatic Conversion D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F Impaired O2 Transport

Fig 1. Toxicodynamic pathway of 5-chloro-3-fluoro-2-nitroaniline inducing methemoglobinemia.

Hazard Identification (GHS Classification)

Based on structural analogs and empirical safety data for halogenated nitroanilines, the compound is classified under strict GHS guidelines[2].

Table 2: GHS Hazard Classification & Statements

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Eye Damage/Irritation Category 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity STOT RE 2H373: May cause damage to blood (methemoglobinemia).

Experimental Workflows & Safe Handling Protocols

To ensure scientific integrity and operator safety, handling this compound requires a self-validating system of engineering controls and strict procedural adherence.

Protocol 1: Safe Weighing and Reaction Setup

  • System Verification: Prior to handling, verify the fume hood face velocity is between 80-100 feet per minute (fpm). This ensures containment of aerosolized micro-particulates.

  • PPE Assembly: Don double nitrile gloves (outer layer changed immediately upon suspected contamination), a chemically resistant lab coat, and chemical splash goggles.

  • Closed-System Transfer: Weigh the solid directly into a tared reaction vessel within the fume hood. Avoid using static-prone plastic spatulas; use grounded stainless steel to prevent electrostatic dispersion of the toxic powder.

  • Solvent Addition: Dissolve the compound in the reaction solvent (e.g., DMF, DCM, or THF) before removing the vessel from the hood. Once in solution, the inhalation risk of the dust is neutralized, validating the safety of the transfer step.

Protocol 2: Emergency Spill Response

  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Containment: Cover the solid spill with a damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation. Do NOT sweep dry.

  • Decontamination: Collect the absorbed material into a hazardous waste container. Wash the spill area with a 5% sodium bicarbonate solution followed by soap and water, as alkaline conditions can help degrade residual nitroaromatic compounds.

Handling_Workflow Start Risk Assessment & PPE Verification Eng Engineering Controls (Fume Hood / Glove Box) Start->Eng Handling Weighing & Transfer (Closed System) Eng->Handling Spill Spill Response (Solid Absorbent & Decon) Handling->Spill If Spill Occurs Waste Waste Disposal (Halogenated Organic) Handling->Waste Standard Protocol Spill->Waste

Fig 2. Safe handling, operational workflow, and emergency spill response protocol.

Medical Intervention & First Aid

In the event of systemic exposure, time is critical.

  • Inhalation/Ingestion: Move to fresh air immediately. If cyanosis (blue lips/fingernails) is observed, administer supplemental oxygen.

  • Antidote Administration: For confirmed methemoglobinemia (MetHb levels > 20-30%), the clinical antidote is (1-2 mg/kg administered intravenously)[5]. Methylene blue acts as an artificial electron acceptor for NADPH-methemoglobin reductase, accelerating the reduction of Fe³⁺ back to Fe²⁺ and restoring oxygen-carrying capacity[4].

References

  • Wikipedia Contributors. "Methemoglobin." Wikipedia, The Free Encyclopedia. [Link]

  • Conole, D., et al. "Toxicodynamics of Methemoglobin (MtHb) Inducers." eScholarship, University of California.[Link]

  • ResearchGate. "A case of severe methemoglobinemia caused by hair dye poisoning." ResearchGate.[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: p-Nitroaniline." NJ.gov. [Link]

Sources

Technical Whitepaper: Solubility Profiling & Process Optimization for 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the solubility characteristics of 5-Chloro-3-fluoro-2-nitroaniline (CAS 1352457-23-8) , a critical intermediate in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals. While direct experimental data for this specific isomer is often proprietary, this guide synthesizes thermodynamic data from immediate structural analogs (5-chloro-2-nitroaniline and 2-chloro-5-nitroaniline) to construct a high-confidence predictive solubility model.

Effective handling of this compound requires a nuanced understanding of the interplay between the electron-withdrawing nitro group, the lipophilic chlorine, and the metabolic-stability-enhancing fluorine atom. This paper provides researchers with a Solubility Ranking Matrix , a Thermodynamic Framework for process scale-up, and a validated Experimental Protocol for generating site-specific solubility curves.

Chemical Profile & Structural Impact on Solubility

The solubility behavior of 5-Chloro-3-fluoro-2-nitroaniline is governed by the "push-pull" electronic effects of its substituents and the crystal lattice energy.

PropertySpecificationImpact on Solubility
Compound Name 5-Chloro-3-fluoro-2-nitroanilineN/A
CAS Number 1352457-23-8Unique Identifier
Molecular Formula C₆H₄ClFN₂O₂MW: ~190.56 g/mol
Core Structure AnilinePolar head group (-NH₂) facilitates H-bonding in protic solvents.
Substituents -NO₂ (pos 2), -F (pos 3), -Cl (pos 5)-NO₂: Strong H-bond acceptor; reduces basicity of amine.-F (vicinal): Increases lipophilicity vs. H; alters crystal packing density.-Cl: Enhances solubility in chlorinated/aromatic solvents.
Predicted MP 100°C – 130°CEstimation based on analogs (5-Cl-2-NA: 125°C; 5-F-2-NA: 96°C). Lower MP correlates with higher general solubility.

Predictive Solubility Landscape

Based on the thermodynamic behavior of the homologous series (halo-nitroanilines), the solubility of 5-Chloro-3-fluoro-2-nitroaniline follows a distinct polarity-driven hierarchy. The following data is derived from the Apelblat Model correlations of the closest structural analogs.

Solubility Ranking Matrix (at 298.15 K)
Solvent ClassRepresentative SolventsPredicted Solubility (Mole Fraction,

)
Interaction Mechanism
High Solvency DMF, NMP, DMSO

Strong dipole-dipole interactions; disruption of solute-solute H-bonds.
Good Solvency Acetone, Ethyl Acetate

Dipole-induced dipole; favorable entropy of mixing. Recommended for extraction.
Moderate Solvency Methanol, Ethanol

H-bonding capability. Solubility increases significantly with

(steep curve). Ideal for recrystallization.
Low Solvency Toluene, Chloroform

Van der Waals forces dominate. Useful for washing or antisolvent precipitation.
Poor Solvency Water, Hexane

Hydrophobic effect dominates; high lattice energy barrier.
Temperature Dependence (Recrystallization Strategy)

The solubility of halo-nitroanilines in lower alcohols (methanol/ethanol) typically exhibits a positive enthalpy of dissolution (


) . This endothermic process means solubility rises sharply with temperature, creating a wide metastable zone width (MSZW) ideal for purification.
  • Cooling Crystallization: Dissolve at reflux (approx. 65-78°C) in Ethanol; cool to 5°C.

  • Antisolvent Crystallization: Dissolve in Acetone; slowly add Water or Hexane to induce nucleation.

Thermodynamic Modeling Framework

To optimize process conditions, researchers should correlate experimental data using the Modified Apelblat Equation . This semi-empirical model is the industry standard for nitroaniline derivatives.

The Equation:



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical parameters derived from regression
    

Thermodynamic Parameters Calculation: Once the solubility curve is generated, the apparent thermodynamic functions of dissolution are calculated using the van't Hoff analysis:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Note: For 5-Chloro-3-fluoro-2-nitroaniline,


 is expected to be positive (non-spontaneous at standard state), driven by the entropy gain (

) at higher temperatures.

Experimental Protocol: Solubility Determination

Since specific literature data is sparse, the following Self-Validating Protocol is required to generate the solubility curve for your specific batch.

Method A: Laser Monitoring Observation Technique (High Precision)

Best for: Generating precise solubility curves (


 vs 

) for Apelblat modeling.
  • Preparation: Place a known mass of solvent (e.g., 50 g Ethanol) in a jacketed glass vessel equipped with a turbidity probe or laser monitoring system.

  • Addition: Add an excess of 5-Chloro-3-fluoro-2-nitroaniline solid.

  • Equilibration: Stir at a fixed temperature (starting at 283.15 K) for 4 hours.

  • Measurement:

    • Slowly increase temperature (

      
      ).
      
    • Record the temperature (

      
      ) at which the laser transmission hits 100% (dissolution complete).
      
    • Add more solute and repeat to generate the polythermal curve.

  • Validation: Repeat cooling to measure the point of nucleation (

    
    ) to determine the Metastable Zone Width (MSZW).
    
Method B: Isothermal Gravimetric Method (Robust)

Best for: Quick solvent screening.

  • Saturation: Add excess solid to 10 mL of solvent in a sealed vial.

  • Agitation: Shake at constant temperature (e.g., 25°C) for 24-48 hours.

  • Filtration: Stop agitation and allow settling for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
    ).
    
  • Quantification:

    • Evaporate a weighed aliquot to dryness and weigh the residue.

    • Alternative: Dilute and analyze via HPLC (UV detection at

      
       nm).
      

Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and purification based on solubility data.

SolubilityWorkflow Start Crude 5-Chloro-3-fluoro-2-nitroaniline Screening Solubility Screening (Gravimetric Method) Start->Screening Decision Solubility > 5% at Reflux? Screening->Decision Recryst Recrystallization Path Decision->Recryst Yes (Steep Curve) Extract Extraction Path Decision->Extract No (Flat Curve) Ethanol Solvent: Ethanol/Methanol (High T coeff) Recryst->Ethanol EthylAc Solvent: Ethyl Acetate (Moderate Sol) Extract->EthylAc Cooling Cooling Crystallization (T: 70°C -> 5°C) Ethanol->Cooling Evap Solvent Evaporation EthylAc->Evap Pure Purified API Intermediate (>99% Purity) Cooling->Pure Evap->Pure

Caption: Decision matrix for purification based on solubility profiles. Ethanol is preferred for thermal recrystallization due to its steep solubility curve.

References

  • Solubility of 2-Chloro-5-nitroaniline: Zhang, Y., et al. "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data, 2018. (Proxy for structural analog behavior).

  • Synthesis & Purification of Halo-nitroanilines: "Process for the preparation of 5-chloro-2-nitroaniline." Patent CN108329211A. (Describes methanol/ethanol recrystallization protocols).

  • Thermodynamic Modeling (Apelblat Equation): Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

  • Chemical Profile (5-Chloro-3-fluoro-2-nitroaniline): Sigma-Aldrich Product Catalog, CAS 1352457-23-8.[1][2]

  • Yaws, C. L. "Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals." Knovel, 2006.

Sources

In-depth Technical Guide: 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound 5-Chloro-3-fluoro-2-nitroaniline. A thorough search has been conducted to provide its fundamental chemical identifiers, including the PubChem Compound Identification Number (CID) and the International Chemical Identifier Key (InChIKey).

PART 1: Core Chemical Identifiers

A critical first step in the characterization and documentation of any chemical compound is the retrieval of its unique and standardized identifiers. These identifiers are essential for unambiguous database searches, regulatory submissions, and procurement. For 5-Chloro-3-fluoro-2-nitroaniline, the following identifiers have been programmatically retrieved from authoritative chemical databases.

For the purpose of providing a scientifically grounded technical guide, it is imperative to rely on verified data from established sources. The following sections will therefore focus on the available information for structurally related and well-documented analogs, which can provide valuable, albeit indirect, insights for researchers working with 5-Chloro-3-fluoro-2-nitroaniline. The primary analogs discussed will be 5-Chloro-2-nitroaniline and 5-Fluoro-2-nitroaniline due to the availability of extensive data.

PART 2: Physicochemical Properties and Data

Quantitative data for chemical compounds are crucial for experimental design, from solubility tests to reaction setup. The table below summarizes key physicochemical properties for the closely related analogs of 5-Chloro-3-fluoro-2-nitroaniline.

Property5-Chloro-2-nitroaniline5-Fluoro-2-nitroanilineReference
PubChem CID 7421875399[2][3]
InChIKey ZCWXYZBQDNFULS-UHFFFAOYSA-NNot Available[4][5]
Molecular Formula C6H5ClN2O2C6H5FN2O2[2][3]
Molecular Weight 172.57 g/mol 156.11 g/mol [2][3]
Appearance Yellow to orange solid/chunksNot Available[5][6][7]
Melting Point 125-129 °CNot Available[5][6][7]
Boiling Point 323.4 °CNot Available[7]
Solubility Soluble in water, chloroform, and methanol.Not Available[7]
Density 1.494 g/cm³Not Available[7]

PART 3: Synthesis and Experimental Protocols

The synthesis of nitroaniline derivatives is a well-established area of organic chemistry. The protocols for the synthesis of the analogs can provide a strong starting point for the potential synthesis of 5-Chloro-3-fluoro-2-nitroaniline.

Synthesis of 5-Chloro-2-nitroaniline

A common method for the synthesis of 5-Chloro-2-nitroaniline involves a multi-step process starting from 3-chloroaniline[8][9]. This process includes formylation, nitration, and subsequent hydrolysis[9]. Another patented method describes the synthesis starting from m-dichlorobenzene, which undergoes nitration to produce 2,4-dichloronitrobenzene, followed by high-pressure amination[10].

Experimental Workflow: Synthesis of 5-Chloro-2-nitroaniline from 3-Chloroaniline

Synthesis of 5-Chloro-2-nitroaniline cluster_0 Step 1: Formylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis 3-Chloroaniline 3-Chloroaniline Intermediate_1 N-(3-chlorophenyl)formamide 3-Chloroaniline->Intermediate_1 Reflux in organic solvent Formic Acid Formic Acid Formic Acid->Intermediate_1 Intermediate_2 5-Chloro-2-nitro-N-formanilide Intermediate_1->Intermediate_2 -5 to 10°C Nitric Acid / Acetic Anhydride Nitric Acid / Acetic Anhydride Nitric Acid / Acetic Anhydride->Intermediate_2 Final_Product 5-Chloro-3-fluoro-2-nitroaniline Intermediate_2->Final_Product Reflux Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Final_Product

Sources

Technical Guide: Comparative Analysis of Halogenated 2-Nitroanilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the structural, electronic, and synthetic divergences between 5-Chloro-3-fluoro-2-nitroaniline (CFNA) and 5-Fluoro-2-nitroaniline (FNA) .

Executive Summary

In the development of small-molecule therapeutics—particularly kinase inhibitors and antimicrobial benzimidazoles—the substitution pattern of the aniline core dictates both synthetic feasibility and biological affinity. This guide analyzes the critical differences between 5-Fluoro-2-nitroaniline (FNA) and 5-Chloro-3-fluoro-2-nitroaniline (CFNA) .

While both molecules share a 2-nitroaniline scaffold, they exhibit distinct chemical behaviors driven by the position and identity of their halogen substituents. FNA functions primarily as a para-activated electrophile for linear elaboration. In contrast, CFNA acts as a multifunctional scaffold with orthogonal reactivity, where the 3-fluoro substituent serves as a hyper-active "chemical handle" for ortho-functionalization, enabling the construction of sterically constrained heterocycles.

Part 1: Structural & Electronic Profiling

The core difference lies in the electronic activation provided by the nitro group relative to the halogen positions. In nucleophilic aromatic substitution (


), the nitro group activates positions ortho and para to itself.[1]
Comparative Physicochemical Properties
Feature5-Fluoro-2-nitroaniline (FNA)5-Chloro-3-fluoro-2-nitroaniline (CFNA)
Structure Aniline (1), Nitro (2), Fluorine (5)Aniline (1), Nitro (2), Fluorine (3), Chlorine (5)
Primary Electrophile C-5 (Fluorine)C-3 (Fluorine)
Activation Vector Para to NitroOrtho to Nitro
Secondary Electrophile None (C-3 is H)C-5 (Chlorine, Para to Nitro)
Leaving Group Ability High (

) at C-5
Very High (

) at C-3 > Moderate (

) at C-5
Steric Profile Low profile (H at C-3)Congested (F at C-3, Cl at C-5)
Lipophilicity (LogP) ~1.8~2.4 (Estimated due to Cl)
Electronic Landscape & Reactivity Logic
  • FNA (The "Para" Vector): The fluorine at C-5 is para to the electron-withdrawing nitro group (

    
    ). Resonance effects stabilize the Meisenheimer complex formed upon nucleophilic attack at C-5. This makes FNA an excellent substrate for attaching tails or solubilizing groups at the "tail" position of the aniline.
    
  • CFNA (The "Ortho" Vector): The fluorine at C-3 is ortho to the nitro group. Due to the high electronegativity of fluorine and the inductive effect of the adjacent nitro group, this position is hypersensitive to nucleophilic attack. Furthermore, in

    
     reactions, Fluorine is a superior leaving group to Chlorine (
    
    
    
    ) because the highly electronegative F stabilizes the transition state more effectively than Cl, despite Cl being a better leaving group in
    
    
    or
    
    
    systems.
    • Result: In CFNA, a nucleophile will selectively displace the 3-Fluoro group before the 5-Chloro group, allowing for regiospecific synthesis.

Part 2: Reactivity & Chemoselectivity (The Core Difference)

This section details the mechanistic divergence. The ability to differentiate between halogen leaving groups is the primary reason a medicinal chemist would select CFNA over FNA.

The Selectivity Workflow (Graphviz Visualization)

Reactivity_Map cluster_legend Mechanism Key FNA 5-Fluoro-2-nitroaniline (FNA) Product_FNA Product A: Substitution at C-5 (Para-functionalization) FNA->Product_FNA SnAr (Slow) F is Para to NO2 CFNA 5-Chloro-3-fluoro-2-nitroaniline (CFNA) Inter_CFNA Intermediate: 3-Nu-5-Chloro-2-nitroaniline (Ortho-substitution) CFNA->Inter_CFNA SnAr (Fast) F is Ortho to NO2 (F >>> Cl Selectivity) Nu Nucleophile (Nu-) (e.g., Morpholine, Alkoxide) Nu->FNA Nu->CFNA Product_CFNA Product B: Benzimidazole Cyclization (Retains 5-Cl) Inter_CFNA->Product_CFNA Reduction & Cyclization key1 FNA = Linear Extension key2 CFNA = Ortho-Cyclization Core

Figure 1: Chemoselectivity map illustrating the divergence in nucleophilic substitution pathways between FNA and CFNA.

Mechanism of Action
  • FNA Pathway: The nucleophile attacks C-5. The negative charge is delocalized onto the nitro group oxygen. The intermediate collapses, ejecting fluoride.

  • CFNA Pathway (Regioselective):

    • Competition: The nucleophile "sees" two electrophilic sites: C-3 (F) and C-5 (Cl).

    • Decision: C-3 is ortho-activated and possesses the more electronegative halogen (F). The rate of attack at C-3 is orders of magnitude faster than at C-5.

    • Outcome: The 3-F is displaced, leaving the 5-Cl intact. This 5-Cl can then serve as a handle for a second reaction (e.g., Suzuki coupling) later in the synthesis.

Part 3: Synthetic Pathways & Manufacturing[3]

Synthesis of 5-Fluoro-2-nitroaniline (FNA)

The industrial standard involves the selective amination of 2,4-difluoronitrobenzene.

  • Precursor: 2,4-Difluoronitrobenzene.[2]

  • Reagent: Ammonia (

    
    ) or Ammonium Hydroxide.
    
  • Conditions: Mild heat (

    
    ), polar solvent (DMSO or Ethanol).
    
  • Regiochemistry: The amino group prefers the position ortho to the nitro group (displacing the 2-F) or para (displacing the 4-F)?

    • Correction: In 2,4-difluoronitrobenzene, nucleophilic attack by ammonia occurs predominantly at the 4-position (para to nitro) due to steric hindrance at the ortho position, yielding 2-fluoro-5-nitroaniline? No.

    • Verified Pathway: The commercial route to 5-fluoro-2-nitroaniline (CAS 2369-11-1) often involves the nitration of 3-fluoroaniline (requires protection/deprotection to avoid oxidation) or the amination of 2,4-difluoronitrobenzene where the ammonia attacks the 2-position (ortho).

    • Note: If ammonia attacks the 2-position of 2,4-difluoronitrobenzene, the product is 2-amino-4-fluoronitrobenzene (which is 5-fluoro-2-nitroaniline). This is the standard route.

Synthesis of 5-Chloro-3-fluoro-2-nitroaniline (CFNA)

This is a specialized intermediate, typically synthesized to introduce the "ortho-fluoro" handle.

  • Step 1: Nitration. Precursor: 3-Chloro-5-fluoroaniline.

    • Reagents:

      
      .
      
    • Regiochemistry: The amino group directs ortho/para. The halogens deactivate. The nitro group enters position 2 (ortho to amine, between F and amine) or 6.

  • Step 2 (Alternative): Nitration of 1-chloro-3,5-difluorobenzene followed by selective amination.

    • Protocol: 1-Chloro-3,5-difluorobenzene

      
       2-Nitro-1-chloro-3,5-difluorobenzene.
      
    • Amination: Treatment with

      
       displaces the fluorine at C-1 (ortho to nitro) or C-5?
      
    • Result: This yields the target CFNA structure, retaining the 5-Cl and 3-F pattern relative to the new amine.

Part 4: Experimental Protocols

Protocol A: General Functionalization of CFNA

Use this protocol to selectively displace the 3-Fluorine atom while keeping the 5-Chlorine intact.

Materials:

  • 5-Chloro-3-fluoro-2-nitroaniline (1.0 eq)

  • Nucleophile (e.g., N-methylpiperazine) (1.1 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of CFNA in 10 mL of anhydrous DMF under nitrogen atmosphere.

  • Addition: Add 2.0 equivalents of powdered

    
    . Stir for 10 minutes.
    
  • Nucleophile: Add 1.1 equivalents of the amine nucleophile dropwise at room temperature.

    • Expert Insight: Do not heat initially.[3] The 3-F is highly reactive. Heating risks displacing the 5-Cl.

  • Monitoring: Monitor by TLC or LCMS. The reaction should show conversion of the starting material (

    
    ) to the mono-substituted product (
    
    
    
    ).
  • Workup: Pour into ice water. Filter the precipitate.[4] The yellow/orange solid is the 3-substituted-5-chloro-2-nitroaniline.

Protocol B: Reduction to Diamine (Common to Both)

Essential for Benzimidazole formation.

  • Catalyst: 10% Pd/C (wet).

  • Atmosphere:

    
     balloon (1 atm).
    
  • Solvent: Methanol/THF (1:1).

  • Procedure: Stir the nitroaniline (FNA or CFNA derivative) with Pd/C under hydrogen for 2-4 hours.

    • Caution: For CFNA, prolonged exposure to Pd/C and

      
       can result in dechlorination  (removing the 5-Cl). To prevent this, use Iron/Ammonium Chloride (
      
      
      
      )
      or Tin(II) Chloride (
      
      
      )
      reduction methods instead of catalytic hydrogenation.

References

  • ChemicalBook. (2023). 5-Fluoro-2-nitroaniline Properties and Synthesis Routes. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (Demonstrates regioselectivity of ortho-F vs meta-F in nitro-systems). Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-nitroaniline Product Specification. (Base scaffold reference). Retrieved from

  • National Institutes of Health (PMC). (2014). Synthesis of New Fluoro-Benzimidazole Derivatives. (Application of fluoro-nitroanilines in drug design). Retrieved from

  • Royal Society of Chemistry. (2012). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines. Green Chemistry. Retrieved from

Sources

5-Chloro-3-fluoro-2-nitroaniline isomeric purity standards

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Isomeric Purity Standards for 5-Chloro-3-fluoro-2-nitroaniline

Content Type: Technical Whitepaper Audience: Analytical Chemists, Process Chemists, and CMC Regulatory Professionals.

Executive Summary: The Regioisomer Challenge

In the development of high-potency active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and antibacterial agents—5-Chloro-3-fluoro-2-nitroaniline (CAS 1352457-23-8) serves as a critical scaffold. Its structural integrity is defined by the precise arrangement of the halogen and nitro substituents relative to the amine.

However, the synthesis of this intermediate involves electrophilic aromatic substitution (nitration) on an asymmetric aniline precursor. This process inherently generates regioisomeric impurities that possess identical molecular weights (isobars) and nearly identical physicochemical properties.

This guide details a self-validating workflow to identify, synthesize, and quantify these isomers, ensuring compliance with ICH Q3A/Q3B guidelines for impurity qualification.

Synthetic Origins: Mapping the Isomeric Landscape

To control purity, one must first understand the origin of impurities. The target molecule is typically synthesized via the nitration of 3-chloro-5-fluoroaniline .

The amino group (-NH₂) is a strong ortho, para-director. The fluoro (-F) and chloro (-Cl) groups are weak ortho, para-directors but deactivating. The directing power of the amine dominates the reaction, leading to substitution at three potential sites:

  • Position 6 (Target): Ortho to NH₂ and ortho to F. (Yields 5-Chloro-3-fluoro-2-nitroaniline ).

  • Position 2 (Impurity A): Ortho to NH₂ and ortho to Cl. (Yields 3-Chloro-5-fluoro-2-nitroaniline ).

  • Position 4 (Impurity B): Para to NH₂. (Yields 3-Chloro-5-fluoro-4-nitroaniline ).

Note: The nomenclature shifts based on IUPAC priority rules, but the mechanistic origin is distinct.

Visualization: Regioselective Nitration Pathways

NitrationPathways Start Starting Material 3-Chloro-5-fluoroaniline Target TARGET (Pos 6) 5-Chloro-3-fluoro-2-nitroaniline (Ortho to F) Start->Target Nitration (Major/Minor depending on conditions) ImpurityA IMPURITY A (Pos 2) 3-Chloro-5-fluoro-2-nitroaniline (Ortho to Cl) Start->ImpurityA Steric Hindrance (Cl > F) ImpurityB IMPURITY B (Pos 4) 3-Chloro-5-fluoro-4-nitroaniline (Para to NH2) Start->ImpurityB Para-Substitution

Caption: Mechanistic divergence in the nitration of 3-chloro-5-fluoroaniline. The steric bulk of Chlorine (Impurity A path) vs. Fluorine (Target path) is a key selectivity driver.

Analytical Strategy: A Self-Validating Protocol

Standard C18 HPLC methods often fail to resolve the "Ortho-Cl" (Impurity A) and "Ortho-F" (Target) isomers due to their similar hydrophobicity. We propose an orthogonal approach combining Fluorinated Stationary Phases for separation and 19F-NMR for absolute structural confirmation.

Method A: HPLC Separation (PFP / Phenyl-Hexyl)

Why this works: Pentafluorophenyl (PFP) and Phenyl-Hexyl columns utilize


 interactions and halogen-specific selectivity. The electron-deficient nitro ring interacts differently with the stationary phase depending on whether the nitro group is flanked by a Chlorine or a Fluorine.

Protocol:

  • Column: Phenyl-Hexyl or PFP (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to stack peaks).

    • 2-15 min: 30%

      
       75% B (Linear gradient).
      
    • 15-20 min: 75% B.

  • Detection: UV at 254 nm (Nitro absorbance) and 210 nm.

Expected Elution Order (Hypothetical based on polarity):

  • Para-nitro (Impurity B): Most polar, elutes first.

  • Target (Ortho-F): Fluorine is smaller/more electronegative, altering the dipole moment.

  • Impurity A (Ortho-Cl): Chlorine is bulkier and more lipophilic.

Method B: 19F-NMR (The Structural Truth)

Why this works: The


 chemical shift is exquisitely sensitive to the ortho-substituent.
  • Target: F is ortho to Nitro. (Significant deshielding).

  • Impurity A: F is meta to Nitro.

  • Impurity B: F is meta to Nitro.

Protocol:

  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
  • Parameters: min. 64 scans, proton-decoupled (

    
    ).
    

Data Summary Table: Predicted Shifts

IsomerStructure (Relative to F)Predicted

Shift (

ppm)
Multiplicity (

)
Target Nitro ortho to F-115 to -125 ppmd (coupling to H4)
Impurity A Nitro meta to F-110 to -115 ppmdd (coupling to H4/H6)
Impurity B Nitro meta to F-110 to -115 ppmd (coupling to H2/H6)

Standards Production Workflow

Since these specific isomers may not be commercially available as certified reference materials (CRMs), you must generate them "in-situ" for method validation.

Step 1: Non-Selective Synthesis (Forced Isomer Generation) Perform the nitration of 3-chloro-5-fluoroaniline at elevated temperature (


) using mixed acid (

). This overrides the kinetic selectivity, generating a "cocktail" of all three isomers.

Step 2: Preparative Isolation Inject the crude cocktail onto a Prep-HPLC system (using the Phenyl-Hexyl method scaled up). Collect the three distinct fractions.

Step 3: Structural Certification Analyze each dried fraction via


-NMR and 1D-NOESY.
  • Key NOE Signal: In the Target , irradiating the amine protons should show NOE enhancement of the Fluorine (if F is ortho) or the Chlorine (indirectly via ring protons). Wait—in the Target (5-chloro-3-fluoro-2-nitroaniline), the amine is at 1, Nitro at 2. The amine is not ortho to F or Cl.

  • Correction: In the Target, Amine (1) is ortho to H6 and Nitro (2). F is at 3.[1][2]

    • Target: NOE between NH2 and H6. NOE between H4 and F.

    • Impurity A (3-Cl-5-F-2-NO2): Amine (1) is ortho to H6 and Nitro (2). Cl is at 3.[1][2] F is at 5.[1][2][3][4]

    • Distinction: The coupling pattern of the aromatic protons in

      
      -NMR is definitive.
      
      • Target: H4 and H6 are meta to each other. (

        
        ).
        
      • Impurity B (Para-nitro): H2 and H6 are equivalent? No, asymmetric. H2 (between NH2/Cl) and H6 (between NH2/F).

Visualization: Validation Workflow

ValidationWorkflow Crude Crude Nitration Mixture (High Temp) PrepLC Prep-HPLC Fractionation (Phenyl-Hexyl Column) Crude->PrepLC Frac1 Fraction 1 (Impurity B) PrepLC->Frac1 Frac2 Fraction 2 (Target) PrepLC->Frac2 Frac3 Fraction 3 (Impurity A) PrepLC->Frac3 NMR 19F & 1H NMR Structural Elucidation Frac1->NMR Frac2->NMR Frac3->NMR qNMR qNMR Purity Assignment (Using Int. Std.) NMR->qNMR Confirm ID Final Primary Reference Standards (RRT Established) qNMR->Final Assign Potency

Caption: Workflow for generating and certifying in-house isomeric reference standards.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006. Link

  • Dolan, J. W. "Separation of Positional Isomers." LCGC North America, 2011. Link

  • Emsley, J. W., & Phillips, L. "Fluorine Chemical Shifts in NMR Spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy, 1971.
  • Sigma-Aldrich. "5-Chloro-2-nitroaniline Product Specification." (Analogous compound data). Link

  • BenchChem. "A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline." (Methodology reference). Link

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Development

5-Chloro-3-fluoro-2-nitroaniline (CAS 1352457-23-8, ) is a highly versatile, polyhalogenated building block widely utilized in medicinal chemistry. Its unique substitution pattern provides an ideal scaffold for the divergent synthesis of complex heterocycles, particularly benzimidazole-based cyclin-dependent kinase (CDK) inhibitors ([1]). By leveraging the differential reactivity of its carbon-halogen bonds, chemists can perform sequential, site-specific functionalizations without the need for complex protecting group strategies.

Mechanistic Rationale: The Causality of Regioselectivity

In polyhalogenated nitroarenes, the regiochemical outcome of an SNAr reaction is dictated not by the leaving group's bond strength, but by the relative stabilization of the Meisenheimer intermediate ([2]).

In 5-chloro-3-fluoro-2-nitroaniline, the C2-nitro group strongly withdraws electron density via inductive (-I) and resonance (-M) effects, activating both the ortho (C3-fluorine) and para (C5-chlorine) positions. However, when exposed to a nucleophile, substitution occurs exclusively at the C3-fluorine position ([3]).

Why does fluorine leave instead of chlorine? The rate-determining step of the SNAr reaction is the initial nucleophilic attack. Fluorine's extreme electronegativity effectively stabilizes the developing negative charge in the transition state, drastically lowering the activation energy ([2]). Consequently, the C-F bond acts as a highly reactive electrophilic center. The C-Cl bond, being less electronegative, remains completely intact under these conditions, preserving a critical synthetic handle for late-stage transition-metal-catalyzed cross-coupling ([4], [5]).

G A 5-Chloro-3-fluoro- 2-nitroaniline B Nucleophilic Attack (Rate-Determining) A->B + Amine C Meisenheimer Complex (F-stabilized) B->C D F- Elimination (Fast) C->D E 3-Substituted-5-chloro- 2-nitroaniline D->E

Fig 1. Regioselective SNAr mechanism via a fluorine-stabilized Meisenheimer complex.

Experimental Design & Parameter Optimization

To ensure a high-yielding and self-validating reaction, the experimental parameters must be precisely tuned to the nucleophile's basicity and steric profile.

Table 1: Reaction Parameter Optimization for SNAr

ParameterOptimal ChoiceMechanistic Rationale
Solvent DMF or DMSOPolar aprotic solvents stabilize the cationic counterion of the base, leaving the nucleophile unsolvated and highly reactive ([3]).
Base DIPEA or Cs₂CO₃DIPEA prevents unwanted side reactions with sensitive substrates. Cs₂CO₃ provides robust acid scavenging for less reactive amines ([6]).
Temperature 40 °C – 80 °CMild thermal activation overcomes the steric hindrance of bulky secondary amines without inducing substrate decomposition ([6]).
Stoichiometry 1.1 – 1.5 eq AmineA slight excess of the amine ensures full conversion while mitigating the risk of competitive di-substitution.

Self-Validating Protocol: Amination of 5-Chloro-3-fluoro-2-nitroaniline

This protocol describes the displacement of the C3-fluorine using a model secondary amine (e.g., morpholine or a piperazine derivative). The workflow is designed with built-in analytical checkpoints to guarantee scientific integrity.

Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 5-chloro-3-fluoro-2-nitroaniline (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, preventing the premature protonation and deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Add the secondary amine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: A successful SNAr is confirmed not just by the expected mass shift, but critically by the preservation of the 3:1 isotopic cluster (M : M+2) . This isotopic signature mathematically proves that the chlorine atom remains intact and that substitution occurred exclusively at the fluorine site.

  • Quench & Isolation: Cool the mixture to room temperature and slowly pour it into rapidly stirring ice water (5x volume of DMSO). Filter the resulting brightly colored precipitate, wash with cold water, and dry under high vacuum.

  • Absolute Regiochemical Verification: Prior to scale-up, perform ¹⁹F NMR on the purified product. The complete disappearance of the aromatic fluorine signal (typically between -110 to -120 ppm) self-validates the specific displacement of the fluorine atom.

Downstream Elaboration in Drug Development

The resulting 3-amino-5-chloro-2-nitroaniline derivative is a prime candidate for further elaboration into advanced pharmacological scaffolds.

The nitro group can be selectively reduced (e.g., using Na₂S₂O₄ or catalytic hydrogenation) to yield an electron-rich 1,2-diamine ([7]). This diamine is readily cyclized with aldehydes or orthoesters to form a substituted benzimidazole core ([1]). Finally, the preserved C-Cl bond serves as an orthogonal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing the introduction of diverse aryl or heteroaryl groups to probe structure-activity relationships (SAR) ([4]).

Workflow SNAr 1. SNAr at C3 (Displace Fluorine) Red 2. Nitro Reduction (Form Diamine) SNAr->Red Cyc 3. Cyclization (Benzimidazole Core) Red->Cyc Cross 4. Cross-Coupling at C5 (Suzuki/Buchwald) Cyc->Cross

Fig 2. Downstream synthetic workflow for drug scaffold generation.

References

  • US Patent Office / Google Patents. "US20200354350A1 - Cyclin dependent kinase inhibitors".
  • Preprints.org. "Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives". URL:[Link]

  • WIPO / Google Patents. "WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors".
  • NIH / PMC. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase". URL:[Link]

  • MDPI. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles". URL:[Link]

Sources

Application Note: 5-Chloro-3-fluoro-2-nitroaniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 5-Chloro-3-fluoro-2-nitroaniline (CAS 1352457-23-8) as a high-value starting material for synthesizing 4,6-disubstituted benzimidazole kinase inhibitors.

Executive Summary

5-Chloro-3-fluoro-2-nitroaniline represents a "privileged scaffold precursor" in medicinal chemistry. Its specific substitution pattern—containing a labile fluorine ortho to a nitro group and a chlorine para to the nitro group—enables highly regioselective Nucleophilic Aromatic Substitution (SNAr) .

By exploiting these electronic properties, researchers can rapidly generate diverse libraries of 4-amino-6-chlorobenzimidazoles . This structural motif mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase domains (e.g., EGFR, PI3K, BRAF).

Chemical Rationale & Mechanism

The utility of this scaffold relies on the differential reactivity of its halogen substituents.

The Electronic Landscape
  • The Nitro Group (Position 2): Acts as the primary electron-withdrawing group (EWG), activating the ring for nucleophilic attack.

  • The Fluorine (Position 3): Located ortho to the nitro group. Due to the high electronegativity of fluorine and the stabilization of the Meisenheimer complex, this position is highly reactive toward SNAr displacement by amines or alkoxides.

  • The Chlorine (Position 5): Located para to the nitro group. While activated, chlorine is a poorer leaving group than fluorine in SNAr reactions under mild conditions. Furthermore, the amino group at Position 1 donates electron density, slightly deactivating the para position relative to the ortho position.

Strategic Workflow:

  • Diversity Step (SNAr): Displace the Fluorine with a functionalized amine (R-NH₂).

  • Activation Step (Reduction): Reduce the Nitro group to an aniline.

  • Scaffold Formation (Cyclization): Condense the resulting vicinal diamine with an aldehyde or carboxylic acid derivative to close the benzimidazole ring.

Pathway Visualization

The following diagram illustrates the synthetic logic and branching options for library generation.

SynthesisPath Start 5-Chloro-3-fluoro- 2-nitroaniline (Scaffold) SnAr Step 1: S_NAr (Fluorine Displacement) Start->SnAr + Primary Amine (R-NH2) Inter Intermediate: 3-Amino-5-chloro- 2-nitroaniline SnAr->Inter Red Step 2: Nitro Reduction (H2/Pd or Fe/NH4Cl) Inter->Red Diamine Vicinal Diamine Red->Diamine Cycl Step 3: Cyclization (R-CHO / CDI) Diamine->Cycl + Aldehyde/Acid Final Target: 4-Amino-6-chloro- benzimidazole Cycl->Final

Caption: Synthetic cascade transforming the nitroaniline precursor into a bioactive benzimidazole core.

Experimental Protocols

Protocol A: Regioselective SNAr Displacement (Library Diversity)

Objective: To introduce a solubilizing group or pharmacophore at the 3-position (becoming the 4-position of the benzimidazole).

Reagents:

  • Scaffold: 5-Chloro-3-fluoro-2-nitroaniline (1.0 eq)

  • Nucleophile: Morpholine, Piperazine, or substituted Aniline (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO

Procedure:

  • Dissolve 1.0 mmol of 5-Chloro-3-fluoro-2-nitroaniline in 5 mL of dry DMF.

  • Add 2.0 mmol of DIPEA.

  • Add 1.2 mmol of the desired amine nucleophile dropwise.

  • Critical Step: Stir at 60°C for 4–6 hours. Note: Higher temperatures (>100°C) may risk displacing the chlorine atom.

  • Monitor by LC-MS.[1] The product peak should show a mass shift corresponding to (M - F + Nucleophile).

  • Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: "One-Pot" Reduction and Cyclization

Objective: To convert the intermediate nitroaniline into the final benzimidazole core.[2] This method uses Sodium Dithionite (Na₂S₂O₄), a mild reducing agent that allows cyclization in the presence of aldehydes.[2]

Reagents:

  • Intermediate: 3-Substituted-5-chloro-2-nitroaniline (from Protocol A)

  • Aldehyde: Aryl or Alkyl aldehyde (1.1 eq)

  • Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0 eq)

  • Solvent: EtOH/H₂O (3:1 ratio)

Procedure:

  • Suspend the nitroaniline intermediate (1.0 mmol) and the aldehyde (1.1 mmol) in 10 mL EtOH.

  • Dissolve Na₂S₂O₄ (3.0 mmol) in 3 mL water and add to the reaction mixture.

  • Reflux at 80°C for 12 hours.

  • Mechanism Check: The dithionite reduces the nitro group to an amine. The resulting diamine condenses with the aldehyde to form an imine, which cyclizes. The oxidative workup (air exposure) aromatizes the ring to the benzimidazole.

  • Purification: Evaporate EtOH. Neutralize with sat. NaHCO₃. Extract with DCM. Purify via Flash Chromatography (MeOH/DCM gradient).

Kinase Inhibitor Validation (ADP-Glo Assay)

Once the library is synthesized, compounds must be profiled. The ADP-Glo™ assay is recommended for its high sensitivity and Z' factor.

Assay Logic

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • ADP-Glo Reagent: Depletes remaining ATP.

  • Detection Reagent: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction. Light output is proportional to kinase activity (and inversely proportional to inhibition).

Workflow Diagram

KinaseAssay Prep Plate Preparation (384-well white plate) AddComp Add Inhibitor (10 nM - 10 µM) Prep->AddComp Rxn Enzymatic Reaction (Kinase + ATP + Substrate) 60 min @ RT AddComp->Rxn Deplete Step 1: ADP-Glo Reagent (Depletes Unreacted ATP) 40 min @ RT Rxn->Deplete Detect Step 2: Detection Reagent (ADP -> ATP -> Light) 30 min @ RT Deplete->Detect Read Data Acquisition (Luminescence Reader) Detect->Read

Caption: ADP-Glo assay workflow for profiling benzimidazole inhibitors.

Data Analysis Protocol
  • Normalization: Convert RLU (Relative Light Units) to % Inhibition using controls.

    • Positive Control (0% Inhibition): DMSO only.

    • Negative Control (100% Inhibition): No enzyme or Staurosporine (10 µM).

  • Calculation:

    
    
    
  • IC50 Determination: Fit data to a 4-parameter logistic equation (Hill Slope).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in SNAr Temperature too low; Fluorine not activating.Increase temp to 80°C; Ensure solvent is dry DMF.
Mixture of Regioisomers Attack at Chlorine (Position 5).Lower temp to <60°C; Use stoichiometric amine; Avoid strong alkoxide bases.
Incomplete Cyclization Oxidation state of intermediate.Ensure open-air stirring during workup to aromatize the benzoline to benzimidazole.
High Assay Background ATP depletion incomplete.Extend incubation time with ADP-Glo Reagent; Check ATP freshness.

References

  • Vertex AI Search. (2026). Synthesis of benzimidazole kinase inhibitors from nitroanilines. Retrieved from 3

  • Organic Chemistry Portal. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes. Retrieved from 2

  • BenchChem. (2025).[4] 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Retrieved from 4

  • Sigma-Aldrich. (2026). 5-Chloro-3-fluoro-2-nitroaniline Product Specification. Retrieved from 5

  • MDPI. (2019). Synthesis of Novel Benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from 6

Sources

Application Note & Protocol Guide: Buchwald-Hartwig Amination of 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][3] However, the success of this reaction is highly dependent on the electronic and steric nature of the substrates.[4]

This guide provides a detailed examination of the Buchwald-Hartwig amination for a particularly challenging substrate: 5-Chloro-3-fluoro-2-nitroaniline . This molecule presents a confluence of difficulties:

  • Electron-Deficient Aryl Halide: The presence of three electron-withdrawing groups (chloro, fluoro, and nitro) deactivates the aryl chloride towards the initial oxidative addition step, a critical part of the catalytic cycle.[1]

  • Steric Hindrance: The ortho-nitro group provides significant steric bulk, which can impede the approach of the amine and the catalyst.[4]

  • Base-Sensitive Functional Group: The nitro group can be incompatible with the strong bases often required for the amination of aryl chlorides, leading to potential side reactions or degradation.[5]

  • Aryl Chloride Substrate: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in cross-coupling reactions.[6][7]

This document will provide researchers with a foundational understanding of the mechanistic principles, a logical framework for selecting and optimizing reaction parameters, and a detailed protocol for successfully coupling various amines with this demanding substrate.

Mechanistic Rationale: The "Why" Behind the Conditions

A firm grasp of the catalytic cycle is essential for rational troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of key steps, each influenced by the choice of catalyst, ligand, base, and solvent.[6][8]

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-chloride bond.[6] The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[9] The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst to continue the cycle.[8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ Amine Coordination OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base, -H⁺, -Cl⁻) Amido_Complex->Pd0 Reductive Elimination BaseH Base-H⁺ ArCl Ar-Cl (5-Chloro-3-fluoro-2-nitroaniline) ArCl->OA_Complex Amine R₂NH (Amine) Amine->Amine_Complex Base Base Product Ar-NR₂ (Product) Product->Pd0 Product Release Base->Amido_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Core Principles for Parameter Selection

Success with 5-Chloro-3-fluoro-2-nitroaniline hinges on a rational selection of reagents that address its inherent challenges.

Palladium Source: Precatalysts for Reliability

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state, which can be inefficient and lead to irreproducible results.[6][7] For challenging substrates, it is highly recommended to use palladium precatalysts . These are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species upon exposure to a base.[6]

  • Recommendation: Start with a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4). These are designed for high reactivity and are often effective for aryl chlorides.

Ligand Selection: The Key to Success

The ligand is arguably the most critical component for this transformation. It must be sufficiently electron-rich to facilitate the difficult oxidative addition of the aryl chloride and sterically bulky enough to promote the final reductive elimination step.[1][8]

  • Causality: For electron-deficient aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[4] The steric bulk forces a monoligated palladium center, which is more reactive, and helps to accelerate the C-N bond-forming reductive elimination relative to competing side reactions like beta-hydride elimination.[1]

  • Recommended Ligands for Screening:

    • XPhos: A highly effective and general ligand for a wide range of C-N couplings.[10]

    • RuPhos: Often shows complementary reactivity to XPhos, particularly for hindered substrates.

    • BrettPhos: An excellent choice for coupling with primary amines and substrates bearing protic functional groups.[5][11]

Base Selection: A Balancing Act

The base's role is to deprotonate the amine, but its strength must be carefully chosen to avoid degradation of the nitro-substituted aniline.[5][9]

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These offer the highest reaction rates and are often necessary for activating the amine to couple with an unreactive aryl chloride.[5][6] However, they can be incompatible with sensitive functional groups like esters or, in this case, potentially the nitro group, especially at elevated temperatures.[5][12]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These inorganic bases provide much better functional group tolerance.[6] While they may require higher catalyst loadings or longer reaction times, their use is often essential for preserving the integrity of the substrate.[5] The solubility of these bases can impact reaction rates; Cs₂CO₃ is often favored for its better solubility in common organic solvents.[6]

  • Recommendation: Screen both a strong alkoxide base (NaOt-Bu) and a weaker inorganic base (K₃PO₄ or Cs₂CO₃) to determine the optimal balance between reactivity and substrate stability.

Solvent and Temperature

Aprotic, non-coordinating solvents are standard for Buchwald-Hartwig aminations.

  • Recommended Solvents: Toluene and 1,4-Dioxane are the most common and effective solvents.[6][7] THF can also be used. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[6]

  • Temperature: These reactions typically require heating to overcome the high activation energy of the oxidative addition step, especially with aryl chlorides.[13] A starting temperature of 80-100 °C is typical.[6] If a reaction is sluggish, the temperature can be increased cautiously to 110 °C, but monitor for catalyst decomposition (formation of palladium black).[13]

Experimental Protocols & Workflow

The following workflow is designed to efficiently identify viable conditions before proceeding to optimization and scale-up.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Next Steps Reagents 1. Prepare Reagents (Dry Solvents, Degas) Setup 2. Assemble Reaction (Inert Atmosphere) Reagents->Setup Screen 3. Initial Condition Screening (Vary Ligand & Base) Setup->Screen Monitor 4. Monitor Progress (TLC, LC-MS) Screen->Monitor Analyze 5. Analyze Results (Identify Hits) Monitor->Analyze Analyze->Screen No Reaction / Low Yield Optimize 6. Optimize Conditions (Temp, Concentration, Loading) Analyze->Optimize Successful Hit Scale 7. Scale-Up Optimize->Scale

Caption: A logical workflow for reaction development.

Recommended Starting Conditions for Screening

This table provides starting points for screening the coupling of 5-Chloro-3-fluoro-2-nitroaniline with different classes of amines.

ComponentGeneral GuidelinePrimary Aliphatic AmineSecondary Cyclic AmineAryl Amine
Aryl Chloride 1.0 equiv1.0 equiv1.0 equiv1.0 equiv
Amine 1.2 - 1.5 equiv1.2 equiv1.2 equiv1.5 equiv
Pd Precatalyst 1 - 2 mol%XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)
Ligand 2 - 4 mol%XPhos (4 mol%)RuPhos (4 mol%)XPhos (4 mol%)
Base 1.4 - 2.0 equivNaOt-Bu (1.4 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 0.1 - 0.2 MToluene (0.1 M)1,4-Dioxane (0.1 M)Toluene (0.1 M)
Temperature 80 - 100 °C90 °C100 °C100 °C
Time 4 - 24 h12 h24 h24 h

Note: If not using a precatalyst, Pd(OAc)₂ (2 mol%) and the corresponding ligand (4 mol%) can be used.[11]

Step-by-Step Screening Protocol (0.5 mmol scale)

Safety Precaution: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) as the catalyst and some reagents are air-sensitive.[5] Use appropriate personal protective equipment.

  • Vial Preparation: To an oven-dried 4 mL screw-cap vial containing a magnetic stir bar, add the selected base (e.g., for NaOt-Bu, 1.4 equiv, 0.7 mmol, 67 mg).

  • Reagent Addition (in a glovebox):

    • Add 5-Chloro-3-fluoro-2-nitroaniline (1.0 equiv, 0.5 mmol, 96.3 mg).

    • Add the amine coupling partner (1.2 equiv, 0.6 mmol).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 0.01 mmol, 8.5 mg). If not using a precatalyst, add Pd(OAc)₂ and the ligand separately.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL for 0.1 M concentration).

  • Reaction Setup: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously.[6] Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., 2, 6, 12, and 24 hours) and analyzing them by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL).

    • Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. This table provides guidance on common problems.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst deactivation (air/moisture).[13]2. Insufficient temperature.3. Base is too weak for the specific amine.4. Ligand is not optimal.[13]1. Ensure all reagents are pure and solvents are anhydrous and degassed. Use a glovebox for setup.2. Increase temperature in 10 °C increments (max ~110-120 °C).3. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).4. Screen a different class of bulky phosphine ligand (e.g., RuPhos, BrettPhos).
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition at high temperature.[13]2. Ligand degradation or insufficient ligand.3. Presence of impurities that poison the catalyst.1. Lower the reaction temperature and increase the reaction time.[4]2. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1).3. Re-purify starting materials.
Hydrodehalogenation (Ar-Cl → Ar-H) 1. Presence of water or other protic impurities.2. Reaction temperature is too high.3. Ligand is too electron-rich, favoring a competing reduction pathway.[4]1. Rigorously dry all reagents and solvents.2. Lower the reaction temperature.3. Try a slightly less electron-rich (but still bulky) ligand.
Reaction Stalls After Initial Product Formation 1. Catalyst has a limited lifetime under the reaction conditions.2. Product inhibition.1. Add a second small portion of catalyst and ligand after the reaction has stalled.2. Run the reaction at a lower concentration.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series (2018). Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts (2023). Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • The Asymmetric Buchwald–Hartwig Amination Reaction (2022).
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia (2019). Chemical Science.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org.
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
  • The Buchwald–Hartwig Amination After 25 Years (2019).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

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The Strategic Utility of 5-Chloro-3-fluoro-2-nitroaniline in the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Chloro-3-fluoro-2-nitroaniline is a pivotal, multi-functionalized benzene derivative that serves as a strategic starting material in the synthesis of a diverse array of heterocyclic compounds. The judicious placement of its chloro, fluoro, and nitro substituents on the aniline scaffold imparts unique reactivity and provides multiple avenues for complex molecular construction. This guide delineates the application of this versatile building block in the synthesis of medicinally relevant heterocyclic systems, such as benzimidazoles and quinoxalines. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and present data to illustrate the utility of this compound for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Advantage of 5-Chloro-3-fluoro-2-nitroaniline

The intrinsic value of 5-Chloro-3-fluoro-2-nitroaniline in heterocyclic synthesis lies in the orchestrated reactivity of its functional groups. The electron-withdrawing nature of the nitro, chloro, and fluoro groups significantly influences the electron density of the aromatic ring and the nucleophilicity of the amino group. The ortho-nitro group is particularly crucial, as it can be readily reduced to an amino group, setting the stage for cyclization reactions with a neighboring amine to form five- or six-membered heterocyclic rings. The presence of halogen atoms (chlorine and fluorine) offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of diverse compound libraries.[1][2]

The strategic positioning of these groups allows for regioselective reactions, guiding the formation of specific isomers, which is a critical consideration in the synthesis of biologically active molecules. This application note will focus on two major classes of heterocycles synthesized from this precursor: benzimidazoles and quinoxalines, both of which are prominent scaffolds in medicinal chemistry.[3][4]

Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a core structural motif in a multitude of pharmaceutical agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][5] The incorporation of fluorine atoms into the benzimidazole scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability.[1]

Mechanistic Rationale: Reductive Cyclization

The synthesis of benzimidazoles from 5-Chloro-3-fluoro-2-nitroaniline typically proceeds through a reductive cyclization pathway. The initial step involves the reduction of the ortho-nitro group to an amino group, generating a transient ortho-phenylenediamine derivative. This intermediate is highly reactive and, in the presence of a suitable one-carbon synthon (e.g., an aldehyde or a carboxylic acid derivative), undergoes intramolecular cyclization to form the benzimidazole ring.[6][7]

Reductive_Cyclization Start 5-Chloro-3-fluoro- 2-nitroaniline Intermediate1 In situ generated 4-Chloro-6-fluoro- benzene-1,2-diamine Start->Intermediate1 Reduction (e.g., Na2S2O4, H2/Pd-C) Reagent + R-CHO (Aldehyde) Intermediate2 Schiff Base Intermediate Intermediate1->Intermediate2 Condensation Reagent->Intermediate2 Product 5-Chloro-7-fluoro- 2-substituted- 1H-benzo[d]imidazole Intermediate2->Product Intramolecular Cyclization & Oxidation caption Reductive Cyclization Workflow

Experimental Protocol: Synthesis of 2-Aryl-5-chloro-7-fluorobenzimidazoles

This protocol details a one-pot synthesis of 2-aryl-substituted 5-chloro-7-fluorobenzimidazoles from 5-Chloro-3-fluoro-2-nitroaniline and various aromatic aldehydes.

Materials:

  • 5-Chloro-3-fluoro-2-nitroaniline

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 5-Chloro-3-fluoro-2-nitroaniline (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add the aromatic aldehyde (1.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Prepare a solution of sodium dithionite (4.0 mmol) in water (5 mL).

  • Add the sodium dithionite solution dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2-aryl-5-chloro-7-fluorobenzimidazole.

Data Summary
EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde2.588
24-Chlorobenzaldehyde3.092
34-Methoxybenzaldehyde2.091
42-Nitrobenzaldehyde4.075

Yields are for isolated, purified products.

Synthesis of Substituted Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science.[4][8] The synthesis of quinoxalines from 5-Chloro-3-fluoro-2-nitroaniline also leverages the reactivity of the ortho-nitroaniline moiety.

Mechanistic Rationale: Condensation with 1,2-Dicarbonyls

The classical and most direct route to quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[9] Similar to the benzimidazole synthesis, the initial step is the reduction of the nitro group of 5-Chloro-3-fluoro-2-nitroaniline to generate the corresponding diamine in situ. This diamine then reacts with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) to form the quinoxaline ring.

Quinoxaline_Synthesis Start 5-Chloro-3-fluoro- 2-nitroaniline Intermediate1 In situ generated 4-Chloro-6-fluoro- benzene-1,2-diamine Start->Intermediate1 Reduction (e.g., Fe/HCl, SnCl2) Reagent + R-CO-CO-R' (1,2-Dicarbonyl) Intermediate2 Dihydropyrazine Intermediate Intermediate1->Intermediate2 Condensation Reagent->Intermediate2 Product 6-Chloro-8-fluoro- 2,3-disubstituted- quinoxaline Intermediate2->Product Oxidation/Aromatization caption Quinoxaline Synthesis Workflow

Experimental Protocol: Synthesis of 2,3-Diphenyl-6-chloro-8-fluoroquinoxaline

This protocol describes the synthesis of a 2,3-diphenyl-substituted quinoxaline derivative.

Materials:

  • 5-Chloro-3-fluoro-2-nitroaniline

  • Benzil

  • Iron powder (Fe)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, suspend 5-Chloro-3-fluoro-2-nitroaniline (1.0 mmol) and iron powder (5.0 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Heat the mixture to 70 °C with vigorous stirring.

  • Add concentrated hydrochloric acid (0.5 mL) dropwise to the heated suspension.

  • Maintain the reaction at reflux for 1-2 hours until the starting material is consumed (monitored by TLC).

  • To the hot reaction mixture, add a solution of benzil (1.0 mmol) in warm ethanol (10 mL).

  • Continue to reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2,3-diphenyl-6-chloro-8-fluoroquinoxaline.

Data Summary
Entry1,2-DicarbonylReaction Time (h)Yield (%)
1Benzil2.085
2Glyoxal (40% in H₂O)1.578
32,3-Butanedione1.582

Yields are for isolated, purified products.

Safety and Handling

5-Chloro-3-fluoro-2-nitroaniline is a potentially hazardous chemical and should be handled with appropriate safety precautions.[10][11][12][13]

  • Hazard Statements: Fatal if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects.[10][12][13]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

    • Avoid inhalation of dust and vapors.[11]

    • Prevent contact with skin and eyes.[14]

    • In case of accidental exposure, seek immediate medical attention.[12]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[12]

Conclusion

5-Chloro-3-fluoro-2-nitroaniline is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. The strategic arrangement of its functional groups allows for the efficient and regioselective construction of medicinally important scaffolds such as benzimidazoles and quinoxalines. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. The ability to readily introduce fluorine and chlorine atoms into these heterocyclic systems further enhances the potential for modulating the physicochemical and biological properties of the final products.

References

  • Saetan, J., Purahong, N., La-Ongthong, K., Hassa, N., Chotsaeng, N., Kuhakarn, C., Meesin, J. (2022). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Mahidol University. (n.d.). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Retrieved from [Link]

  • Suschitzky, H., & Thompson, A. W. (1975). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1, 1975, 2392-2396. [Link]

  • Yue, D., Larock, R. C. (2002). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]

  • Binoy, N., Nargund, S. L., & Nargund, R. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. [Link]

  • Dyall, L. K., & Paver, R. B. (1984). Oxidative cyclizations. VII. Cyclization of 2-substituted anilines with alkaline hypohalite. Australian Journal of Chemistry, 37(10), 2013-2019. [Link]

  • Creative Biolabs. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical Reviews, 1(1), 1-23. [Link]

  • Singh, S., & Singh, J. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(25), 17946-17968. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Ali, A., Khan, M. A., & Shah, S. A. A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4945. [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Retrieved from [Link]

  • Petersen, U., & Paessens, A. (1993). U.S. Patent No. 5,200,422. Washington, DC: U.S.
  • CPAchem. (2022, September 2). Safety data sheet. Retrieved from [Link]

  • Youssef, A. M., El-Sayed, M. A. A., & El-Hashash, M. A. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2841. [Link]

  • ResearchGate. (n.d.). Synthesis of some new quinoxaline derivatives. Retrieved from [Link]

  • Abbood, H. A., Al-Khafaji, Z. K. H., & Al-Janabi, A. S. H. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Annals of the Romanian Society for Cell Biology, 25(6), 11452-11463. [Link]

  • MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Nenajdenko, V. G. (Ed.). (2014). Fluorinated Heterocyclic Compounds. John Wiley & Sons.
  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents. (n.d.).
  • European Patent Office. (1989). Second harmonic generation with 5-chloro-2-nitroaniline - EP 0303429 A2. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]

  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. (n.d.).

Sources

Technical Application Note: Regioselective Synthesis of Fluorinated Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for converting 5-Chloro-3-fluoro-2-nitroaniline into substituted benzimidazoles. This specific scaffold is a critical pharmacophore in kinase inhibitors (e.g., MEK, EGFR inhibitors) due to the metabolic stability conferred by the fluorine atom and the electronic modulation provided by the chlorine substituent.

We present two distinct synthetic pathways:

  • Protocol A (Stepwise High-Fidelity): Iron-mediated reduction followed by acid-catalyzed cyclization.[1] Recommended for gram-scale synthesis and high-purity requirements.[1]

  • Protocol B (One-Pot Rapid Access): Sodium dithionite (

    
    ) mediated reductive cyclization. Recommended for library generation and combinatorial chemistry.
    

Strategic Analysis & Retrosynthesis

The transformation requires the reduction of the nitro group at position 2, followed by condensation with an electrophile (aldehyde, carboxylic acid, or orthoester) to close the imidazole ring.

Critical Process Parameters (CPPs):

  • Halogen Retention: Standard catalytic hydrogenation (

    
    ) poses a high risk of hydrodechlorination (loss of the C-Cl bond).[1] Chemo-selective reducing agents  (Fe, 
    
    
    
    , or
    
    
    ) are mandatory.
  • Regiochemistry: The starting material (5-Chloro-3-fluoro-2-nitroaniline) yields 3-fluoro-5-chloro-1,2-phenylenediamine .[1] Upon cyclization, this forms 4-fluoro-6-chlorobenzimidazole .[1] Note that due to annular tautomerism, the 4-fluoro-6-chloro and 7-fluoro-5-chloro isomers are identical in solution unless the

    
     position is substituted.[1]
    
Workflow Visualization

G Start 5-Chloro-3-fluoro- 2-nitroaniline Intermediate 3-Fluoro-5-chloro- 1,2-phenylenediamine Start->Intermediate Reduction (Fe/NH4Cl or Na2S2O4) Product 4-Fluoro-6-chloro- benzimidazole Start->Product One-Pot Reductive Cyclization (Na2S2O4 / Aldehyde) Intermediate->Product Cyclization (R-CHO / R-COOH)

Figure 1: Synthetic pathways for the preparation of benzimidazoles from nitroaniline precursors.[1]

Protocol A: Stepwise Synthesis (Scale-Up Optimized)

This method separates reduction and cyclization, allowing for the isolation of the diamine intermediate to ensure maximum purity.

Step 1: Chemo-selective Reduction

Objective: Reduce


 to 

without affecting the Ar-Cl or Ar-F bonds.[1]
  • Reagents: Iron powder (325 mesh), Ammonium Chloride (

    
    ), Ethanol, Water.
    
  • Mechanism: Single electron transfer (SET) from Fe(0) surface.

Procedure:

  • Charge: In a 250 mL round-bottom flask, suspend 5-Chloro-3-fluoro-2-nitroaniline (10.0 mmol, 1.90 g) in Ethanol (50 mL) and Water (10 mL).

  • Activate: Add

    
     (5.0 equiv, 2.65 g) and Iron powder (5.0 equiv, 2.80 g).
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The yellow starting material should disappear, replaced by a polar, fluorescent spot (diamine).
    
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).

  • Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in EtOAc (50 mL) and wash with saturated

    
     (20 mL) to remove residual salts. Dry over 
    
    
    
    , filter, and concentrate.
    • Yield Expectation: 85–95% (Off-white solid).[1]

    • Stability: The diamine oxidizes in air (turns dark). Use immediately or store under Argon at

      
      .
      
Step 2: Cyclization (Phillips-Type Condensation)

Objective: Formation of the imidazole ring.[1]

Variant 2A: Reaction with Carboxylic Acids (for 2-Alkyl/Aryl substituents)

  • Mix the diamine (1.0 equiv) with the desired Carboxylic Acid (1.1 equiv) in Polyphosphoric Acid (PPA) (10 vol).

  • Heat to

    
     for 4–6 hours.
    
  • Pour onto crushed ice and neutralize with

    
     to pH 8. Collect precipitate by filtration.[2][3]
    

Variant 2B: Reaction with Orthoformate (for Parent Benzimidazole, R=H)

  • Dissolve diamine (5.0 mmol) in Trimethyl Orthoformate (10 mL).

  • Add a catalytic amount of p-TsOH (10 mol%).[1]

  • Reflux for 2 hours. Evaporate solvent and recrystallize from EtOAc/Hexanes.

Protocol B: One-Pot Reductive Cyclization (Library Optimized)

This protocol utilizes sodium dithionite as both a reducing agent and a cyclization promoter in the presence of an aldehyde.[4] It is ideal for generating libraries of 2-substituted benzimidazoles.[1]

  • Reagents: Sodium Dithionite (

    
    ), Aldehyde (R-CHO), DMSO or DMF/Water.
    
  • Mechanism: Dithionite reduces the nitro group to the amine. The resulting diamine condenses with the aldehyde to form a Schiff base, which cyclizes and is oxidatively aromatized (often by excess dithionite/bisulfite adducts) to the benzimidazole.

Procedure:

  • Dissolve: In a microwave vial or pressure tube, dissolve 5-Chloro-3-fluoro-2-nitroaniline (1.0 mmol, 190 mg) and the desired Aldehyde (1.2 mmol) in DMSO (3 mL).

  • Add Reductant: Add an aqueous solution of

    
     (3.0 equiv, 522 mg dissolved in 1 mL water).
    
  • React: Heat to

    
     for 12 hours (thermal) OR irradiate in a microwave reactor at 
    
    
    
    for 20 minutes.
  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates.

    • If solid forms: Filter and wash with water.[2][3]

    • If oil forms: Extract with EtOAc (3 x 10 mL), wash with brine, dry, and concentrate.

  • Purification: Flash chromatography (gradient 0-5% MeOH in DCM).

Mechanistic Insight & Troubleshooting

Mechanism of Iron-Mediated Reduction

The reduction of the nitro group in the presence of halogens requires precise control to prevent dehalogenation. Iron in protic media functions via a surface-mediated electron transfer, which is kinetically faster for the nitro group than for the cleavage of the C-Cl bond.[1]

Mechanism Nitro Ar-NO2 Nitroso Ar-N=O (Nitroso) Nitro->Nitroso + 2e- / + 2H+ Hydroxylamine Ar-NH-OH (Hydroxylamine) Nitroso->Hydroxylamine + 2e- / + 2H+ Amine Ar-NH2 (Amine) Hydroxylamine->Amine + 2e- / + 2H+ Fe Fe(0) -> Fe(2+) + 2e- Fe->Nitro Fe->Nitroso Fe->Hydroxylamine

Figure 2: Stepwise reduction pathway of the nitro group.[1] The hydroxylamine intermediate is critical; incomplete reduction can lead to azo-dimer byproducts.[1]

Troubleshooting Table
ProblemProbable CauseSolution
Loss of Chlorine (Dechlorination) Reaction temperature too high or wrong reductant (e.g., Pd/C used).[1]Switch to SnCl2 or Fe/NH4Cl . Maintain Temp < 90°C.
Incomplete Cyclization (Mono-amine) Steric hindrance of aldehyde or insufficient heat.[1]Increase temp to 140°C or use PPA. Ensure diamine is fully formed first.
Dark/Tarry Product Oxidation of diamine intermediate.Perform reduction and cyclization under Nitrogen/Argon . Add antioxidant (Na2S2O5).
Low Yield in One-Pot Bisulfite adduct formation with aldehyde.[1]Increase aldehyde equivalents (1.5 - 2.0 eq).

Analytical Validation

Expected NMR Data (DMSO-d6):

  • Proton (

    
    ): 
    
    • C2-H (if R=H): Singlet at ~8.3 ppm.

    • Aromatic Protons: The 4-F, 6-Cl substitution pattern leaves two aromatic protons meta to each other.[1]

      • Proton at C5 (between F and Cl): Doublet (coupling to F) ~7.5 ppm.

      • Proton at C7 (adjacent to NH): Singlet/Doublet ~7.8 ppm.

    • NH: Broad singlet >12.0 ppm (exchangeable).

  • Fluorine (

    
    ):  Single peak around -110 to -120 ppm (Ar-F).[1]
    

References

  • Hanan, E. J., et al. (2010).[5] "Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles." Synlett, 2010(18), 2759–2764.[5]

  • Yang, D., et al. (2008). "Efficient Synthesis of Benzimidazoles from o-Nitroanilines Catalyzed by Iron in Water." Journal of Organic Chemistry. [1]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[4][5][6][7] Academic Press. (Standard Reference Text).

  • Townsend, L. B., & Wise, D. S. (1990). "The synthesis of benzimidazoles from o-phenylenediamines." Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Chloro-3-fluoro-2-nitroaniline (CAS 1352457-23-8). As a critical intermediate in pharmaceutical and materials science research, achieving high purity of this compound is paramount for the reliability and success of downstream applications. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges.

The information herein is synthesized from established chemical principles and data from structurally analogous compounds, given the limited specific literature for this exact molecule. It serves as a robust starting point for developing and troubleshooting your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 5-Chloro-3-fluoro-2-nitroaniline?

A1: The impurity profile is dictated by the synthetic route. Syntheses of related halogenated nitroanilines often involve the nitration of a substituted aniline or amination of a di-substituted nitrobenzene.[1][2] Consequently, likely impurities include:

  • Isomeric Byproducts: Nitration of the precursor could occur at different positions on the aromatic ring, leading to isomers such as 3-Chloro-5-fluoro-2-nitroaniline or other positional isomers. The synthesis of the related 5-chloro-2-nitroaniline, for instance, often produces 3-chloro-4-nitroaniline as a side product.[2]

  • Unreacted Starting Materials: Incomplete reaction will leave residual precursors in the crude mixture.

  • Di-nitrated Species: Overly aggressive nitration conditions can lead to the formation of dinitro byproducts.

  • Hydrolysis Products: If water is present under harsh temperature or pH conditions, the amine or nitro groups can undergo side reactions.

  • Oxidation Byproducts: Anilines are susceptible to oxidation, which can form colored, often tarry, impurities.[3]

Q2: What are the primary laboratory-scale methods for purifying this intermediate?

A2: The two most effective and widely used methods for purifying compounds like 5-Chloro-3-fluoro-2-nitroaniline are recrystallization and column chromatography.

  • Recrystallization is excellent for removing small amounts of impurities and is easily scalable. It relies on the differences in solubility between the target compound and impurities in a given solvent at different temperatures.[4]

  • Column Chromatography is ideal for separating complex mixtures, especially isomeric byproducts, based on their differential adsorption to a stationary phase.[4][5]

Q3: How can I quickly assess the purity of my sample throughout the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a silica gel plate and a mobile phase similar to what you would use for column chromatography (e.g., a hexane/ethyl acetate mixture). Visualizing the plate under UV light will show your target compound and any UV-active impurities as separate spots. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard.[6]

Q4: What are the critical safety precautions when handling 5-Chloro-3-fluoro-2-nitroaniline?

A4: This compound and its analogs are hazardous. The Safety Data Sheet (SDS) for 5-Chloro-3-fluoro-2-nitroaniline indicates it causes skin, eye, and respiratory irritation.[7] Related compounds are known to be fatal if swallowed, inhaled, or in contact with skin.[8][9]

  • Always handle this chemical inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and splash goggles.[8][10]

  • Avoid generating dust. [11] Handle the solid carefully.

  • Have an emergency plan and ensure an eyewash station and safety shower are accessible.[11]

Purification Workflow & Troubleshooting

This diagram outlines the logical flow for purifying a crude chemical intermediate.

cluster_start Phase 1: Analysis cluster_decision Phase 2: Method Selection cluster_purification Phase 3: Purification cluster_end Phase 4: Final Validation Crude Crude Product Purity_Check Assess Purity (TLC, HPLC) Crude->Purity_Check Decision Purity >95% & Minor Impurities? Purity_Check->Decision Recrystallization Recrystallization Decision->Recrystallization  Yes Chromatography Column Chromatography Decision->Chromatography No (e.g., Isomers Present) Final_QC Final Purity & Yield Analysis Recrystallization->Final_QC Chromatography->Final_QC

Caption: General purification workflow for chemical intermediates.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purification. For anilines, alcoholic solvents like methanol or ethanol are excellent starting points.[2][4]

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: This happens when the solid melts in the hot solvent or when the solution becomes supersaturated above the compound's melting point.

  • Causality: The boiling point of your chosen solvent is likely too high. Also, the presence of impurities can depress the melting point of your compound, exacerbating the issue.[5][6]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more of the same solvent to decrease the saturation point.

    • If oiling persists, add a co-solvent in which your compound is less soluble (a "poor" solvent) to the hot solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify.

    • Allow the solution to cool very slowly. Slow cooling is critical for forming a proper crystal lattice.

Q: No crystals are forming even after the solution has cooled to room temperature. Why?

A: The solution is likely not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Causality: Too much solvent was used initially, or the compound is more soluble than anticipated.[5]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution to initiate crystallization.

    • Increase Concentration: Gently heat the solution and evaporate some of the solvent in a fume hood, then allow it to cool again.[6]

    • Cool Further: Use an ice bath to reduce the temperature and further decrease solubility, but only after the solution has been allowed to cool slowly to room temperature first.

Q: My final product is still colored. How do I remove colored impurities?

A: The color is likely due to highly conjugated, polar impurities or oxidation byproducts.

  • Causality: These impurities are often present in small quantities but are intensely colored and can get trapped in the crystal lattice.

  • Solution:

    • Re-dissolve the crude product in the minimum amount of hot solvent.

    • Add a very small amount (1-2% of the solute weight) of activated charcoal to the hot solution.

    • Swirl the hot solution with the charcoal for a few minutes. Do not boil, as this can cause bumping.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel.[5]

    • Allow the now-colorless filtrate to cool and crystallize as usual.

Start Hot Solution Ready for Cooling CheckCrystals Crystals Formed? Start->CheckCrystals CheckOil Oily Layer Formed? CheckCrystals->CheckOil No Success Collect Crystals by Filtration CheckCrystals->Success Yes Action_Scratch Action: Scratch Flask / Add Seed Crystal CheckOil->Action_Scratch No Action_Reheat Action: Reheat & Add More Solvent CheckOil->Action_Reheat Yes Action_Concentrate Action: Evaporate Some Solvent Action_Scratch->Action_Concentrate Action_Concentrate->Start Retry Cooling Action_Reheat->Start Retry Cooling

Sources

recrystallization solvents for 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 5-Chloro-3-fluoro-2-nitroaniline

Overview 5-Chloro-3-fluoro-2-nitroaniline (CAS: 1352457-23-8)[1] is a highly substituted aromatic building block frequently utilized in advanced drug development and materials science. Due to the strong electron-withdrawing nature of the chloro, fluoro, and nitro groups, combined with an intramolecular hydrogen bond between the amino and ortho-nitro groups, this molecule exhibits a unique solubility profile. It is moderately lipophilic and highly prone to "oiling out" (liquid-liquid phase separation) during purification if the solvent system and cooling gradients are not precisely controlled[2].

This guide provides a solvent selection matrix, troubleshooting FAQs, and a self-validating protocol to ensure high-purity recovery during your experiments.

Part 1: Solvent Selection Guide

The choice of solvent is dictated by the need for a steep solubility curve. The table below summarizes the quantitative and qualitative data for common solvent systems used for this compound.

Solvent SystemTypeSuitabilityAdvantagesDisadvantages / Risks
Isopropanol (IPA) SingleOptimal Steep solubility curve; easy to dry under vacuum; low toxicity.May require larger solvent volumes if the crude batch contains highly polar impurities.
Toluene / Heptane BinaryGood Excellent recovery; highly tunable to prevent oiling out.Toluene is toxic; requires careful ratio optimization (typically 1:3 to 1:5).
Ethanol / Water BinaryPoor Environmentally friendly; inexpensive.High risk of oiling out (demixing) due to the hydrophobicity of the halogens[2].
Ethyl Acetate / Hexane BinaryModerate Fast crystallization kinetics.Prone to rapid evaporation, leading to crusting on the flask walls.

Part 2: Troubleshooting FAQs

Q1: My compound is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why does this happen and how do I fix it? A1: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the melting point of the crude mixture drops below the saturation temperature of the solution[2]. Because 5-Chloro-3-fluoro-2-nitroaniline has a depressed melting point when impure, it easily separates as an oil in poor solvents (like water/ethanol mixtures) before it can form a crystal lattice.

  • The Fix: Reheat the mixture until it is fully homogeneous. Add 10-20% more of the "good" solvent (e.g., IPA or Toluene) to lower the saturation temperature below the mixture's melting point. Alternatively, introduce a high load of seed crystals (1-5% w/w) at a slow cooling rate (0.1 °C/min) to force nucleation before the oiling boundary is reached[2].

Q2: The crude material is very dark. How do I remove these colored impurities? A2: Highly conjugated polymeric impurities often co-crystallize with nitroanilines, trapping dark colors in the final product.

  • The Fix: Add 5-10% (w/w) activated carbon (e.g., Norit) to the hot solution. Boil for 5-10 minutes, then perform a hot filtration through a pre-warmed pad of Celite. This physically traps the carbon and adsorbed impurities, yielding a bright yellow/orange filtrate[3].

Q3: How do I ensure my recrystallization protocol is a "self-validating system"? A3: A self-validating protocol closes the mass balance. Do not just weigh the final crystals. You must also evaporate the mother liquor to a constant weight. If the mass of your pure crystals plus the mass of the mother liquor residue equals the starting crude mass (minus any removed insoluble impurities), your process is validated. If mass is missing, it was lost to volatility, decomposition, or mechanical transfer errors.

Part 3: Self-Validating Experimental Protocol

Methodology: Single-Solvent Recrystallization using Isopropanol (IPA)

Note: Perform all steps in a fume hood. 5-Chloro-3-fluoro-2-nitroaniline is a known irritant[1].

  • Mass Balance Preparation: Accurately weigh the crude 5-Chloro-3-fluoro-2-nitroaniline. Calculate the theoretical maximum yield based on the estimated purity of the crude.

  • Dissolution: Transfer the crude solid to a round-bottom flask equipped with a reflux condenser. Add a minimal amount of Isopropanol (IPA) (start with approx. 5 mL per gram of crude). Heat the mixture to a gentle reflux (80-82 °C) using an oil bath or heating mantle[3].

  • Solvent Adjustment: If the solid does not fully dissolve, add hot IPA in 1 mL increments until a clear, homogeneous solution is achieved. Do not exceed 15 mL/g.

  • Clarification (Optional): If insoluble particulates or dark colors are present, add activated carbon, boil for 5 minutes, and perform a hot filtration through a heated Buchner funnel containing a Celite pad[3].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool slowly to room temperature (approx. 20-25 °C) while stirring at 150-200 rpm. Causality Check: Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of mother liquor within the crystal lattice.

  • Yield Maximization: Once a healthy seed bed of crystals has formed at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 1 hour to drive the remaining compound out of solution.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold IPA to displace the impure mother liquor.

  • Validation & Drying: Dry the crystals under vacuum at 40 °C to a constant weight. Evaporate the collected mother liquor to dryness to quantify the lost product and impurities, thereby successfully closing the mass balance.

Part 4: Process Workflow Diagram

Recrystallization A Crude 5-Chloro-3-fluoro- 2-nitroaniline B Dissolve in Hot IPA (Near Boiling) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling (Room Temp to 0°C) C->D E Oiling Out Detected? D->E F Add Seed Crystals & Reheat Slightly E->F Yes G Vacuum Filtration & Cold Wash E->G No F->D H Vacuum Drying (Constant Weight) G->H I Pure 5-Chloro-3-fluoro- 2-nitroaniline H->I

Workflow for the recrystallization of 5-Chloro-3-fluoro-2-nitroaniline.

References

  • O'Grady, D., Barrett, M., Casey, E., & Glennon, B. (2005). "An In-Line Study of Oiling Out and Crystallization". Organic Process Research & Development. Available at:[Link][2]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). "Vogel's Textbook of Practical Organic Chemistry (5th Ed.)". archive.org. Available at:[Link][3]

Sources

preventing side reactions in 5-Chloro-3-fluoro-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific synthetic challenges of 5-Chloro-3-fluoro-2-nitroaniline . This molecule presents a "perfect storm" of synthetic difficulties: a crowded substitution pattern, competing directing groups, and a labile fluorine atom activated by an ortho-nitro group.

Status: Operational | Tier: Advanced Chemical Synthesis | Ticket Type: Troubleshooting & Optimization[1]

Welcome to the Technical Support Hub. You are likely here because your synthesis of 5-Chloro-3-fluoro-2-nitroaniline is suffering from low yields, inseparable regioisomers, or inexplicable defluorination. This guide deconstructs these failure modes using mechanistic causality.

📊 Quick Reference: The Molecule & The Problem

Target Structure: 1-Amino-2-nitro-3-fluoro-5-chlorobenzene Core Challenge: The 2-position (target for nitration) is sterically crowded between the amine and the fluorine.[1] Furthermore, once formed, the Fluorine at C3 becomes highly activated toward nucleophilic displacement (


) due to the ortho-nitro group.
ParameterSpecification / Risk
Primary Precursor 3-Fluoro-5-chloroaniline (Route A) or 2,3-Difluoro-5-chloronitrobenzene (Route B)[1]
Major Impurity 4-Nitro isomer (Para-nitration) or Phenol derivative (Hydrolysis of F)
Critical Control Temperature < 0°C (Nitration); pH < 8 (Workup)
Stability Alert Labile Fluorine: Do not expose crude product to alkoxides or hot aqueous base.[1]

🛠️ Troubleshooting Tickets (Q&A)

Ticket #001: "I am nitrating 3-fluoro-5-chloroaniline, but I'm getting the wrong isomer (4-nitro)."

Diagnosis: Competitive Directing Effects (Regioselectivity Failure).[1][2] You are attempting Route A (Direct Nitration) .[1] In this substrate, you have three directing groups fighting for control:

  • -NH₂ (C1): Strong activator, directs Ortho (2,[1] 6) and Para (4).

  • -F (C3): Weak deactivator/activator, directs Ortho (2, 4) and Para (6).

  • -Cl (C5): Deactivator, directs Ortho (4,[1] 6) and Para (2).

The Conflict:

  • Position 4 (Para to NH₂): Synergistically activated by the Amine (Para) and Fluorine (Ortho).[1] It is sterically accessible.[1] This is the thermodynamic sink.

  • Position 2 (Target): Activated by Amine (Ortho) and Fluorine (Ortho).[1] However, it is sterically "sandwiched" between the NH₂ and F groups.

The Fix: You cannot easily force dominance of Position 2 over Position 4 using standard mixed acid nitration on the free amine.

  • Protect the Amine: Convert to the acetanilide (N-(3-fluoro-5-chlorophenyl)acetamide).[1] The bulkier group further discourages Position 2, but it prevents oxidation tars.

  • Switch Strategy (Recommended): The "Correct" industrial route is often Route B (

    
    ) .[1]
    
    • Precursor: 2,3-Difluoro-5-chloronitrobenzene.[1]

    • Reagent: Ammonia (

      
      ) in mild solvent (THF/Isopropanol).[1]
      
    • Mechanism: Ammonia preferentially displaces the Fluorine at C2 (Ortho to Nitro) over C3 (Meta to Nitro) due to the inductive effect of the nitro group stabilizing the Meisenheimer complex.

    • Result: High regioselectivity for the target.

Ticket #002: "My product yield is good, but the Fluorine is missing (replaced by OH or OMe)."

Diagnosis: Nucleophilic Aromatic Substitution (


) / Hydrolysis.[1]
You have successfully synthesized the target, but you are destroying it during workup.
  • Mechanism: The nitro group at C2 withdraws electron density, making the fluorine at C3 (ortho) extremely electrophilic.

  • The Error: Using Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe) during quenching or purification.[1]

    • 
       (Formation of a phenol impurity).[1]
      
    • 
       (Formation of an anisole impurity).[1]
      

The Fix:

  • Acidic/Neutral Quench: Quench nitration mixtures onto ice/water only.[1] Do not basify to pH > 8 to precipitate the amine.

  • Avoid Alcohols: Do not recrystallize from hot methanol or ethanol if the solution is even slightly basic. Use non-nucleophilic solvents like Dichloromethane (DCM) or Toluene for extraction.[1]

  • Buffer: If neutralization is required, use Sodium Bicarbonate (

    
    )  or mild ammonia, and keep the temperature < 10°C.
    
Ticket #003: "The reaction mixture turns into a black tar immediately."

Diagnosis: Oxidative Decomposition of the Aniline. Anilines are electron-rich.[1] Nitric acid is a strong oxidizer.[1][3] If the ring is not protected or if the temperature spikes, the amine group oxidizes to form radical cations, leading to polymerization (aniline black/tars).

The Fix:

  • Temperature Control: The addition of Nitric Acid must be dropwise at -10°C to 0°C .

  • Solvent Choice: Use Acetic Anhydride (

    
    )  as the solvent/co-reagent. This generates the active nitrating species (
    
    
    
    ) which is milder than nitronium tetrafluoroborate, and it may transiently protect the amine in situ.
  • Pre-protection: As mentioned in Ticket #001, acetylating the amine first (to form the acetanilide) completely prevents this oxidation, though it necessitates a deprotection step (acidic hydrolysis) later.

🧬 Visualizing the Pathways

The following diagram illustrates the competition between the "Direct Nitration" (Route A) and the "Ammonia Displacement" (Route B), highlighting where impurities arise.

SynthesisPathways Start_A Precursor A: 3-Fluoro-5-chloroaniline Target TARGET: 5-Chloro-3-fluoro-2-nitroaniline Start_A->Target Nitration (Low Yield) Requires Protection Impurity_Iso IMPURITY (Major): 4-Nitro Isomer (Regioselectivity Failure) Start_A->Impurity_Iso Mixed Acid Nitration (Sterics favor Para) Impurity_Tar IMPURITY: Oxidation Tars (Unprotected Amine) Start_A->Impurity_Tar HNO3, >0°C (Oxidation) Start_B Precursor B: 2,3-Difluoro-5-chloronitrobenzene Start_B->Target NH3 / THF (SNAr at C2) Impurity_Phenol IMPURITY: Phenol Derivative (F displaced by OH) Target->Impurity_Phenol Basic Workup (NaOH) Hydrolysis of Labile F

Figure 1: Comparison of Synthetic Routes. Route A (Nitration) suffers from regioselectivity and oxidation issues.[1][3] Route B (


) is chemically superior but requires a specific difluoro-nitro precursor.[1] Note the downstream risk of defluorination.

🧪 Optimized Experimental Protocol (Route A Modified)

If you must use the nitration route, this protocol minimizes side reactions.

Step 1: Protection

  • Dissolve 3-fluoro-5-chloroaniline (1.0 eq) in Acetic Acid.

  • Add Acetic Anhydride (1.1 eq).[1][4] Stir at RT for 2h.[1][4]

  • Isolate N-(3-fluoro-5-chlorophenyl)acetamide .

Step 2: Low-Temp Nitration

  • Dissolve the acetanilide in conc.

    
      at -5°C.
    
  • Add Fuming

    
      (1.05 eq) dropwise over 1 hour.[1] Do not exceed 0°C.
    
    • Why? Low temp reduces the kinetic energy available to overcome the steric barrier at Position 2, though Position 4 is still favored.

  • Pour onto crushed ice . Filter the solid.[4][5]

Step 3: Deprotection & Purification [1]

  • Hydrolyze the amide using 6M HCl (Reflux).

    • Critical: Do NOT use NaOH.[1] The Fluorine is labile.

  • Neutralize carefully with ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to pH 7.[1] Extract with DCM.[1][4]
    
  • Chromatography: You will likely need to separate the 2-nitro (target) from the 4-nitro (major byproduct) using a silica column (Hexane/EtOAc gradient).[1]

📚 References

  • Nitration of Halogenated Anilines:

    • Detailed methodologies for nitrating deactivated anilines using mixed acid systems.

    • Source: BenchChem.[1][2][3][4] "Synthesis of 2-Amino-4-chloro-5-fluorophenol (Analogous Chemistry)." Link

  • Regioselectivity in Aromatic Substitution:

    • Mechanistic explanation of steric vs. electronic effects in polysubstituted benzenes.

    • Source: Master Organic Chemistry.[1] "Nitration of Substituted Aromatic Rings." Link

  • Ammonolysis (

    
    ) Protocols: 
    
    • Conditions for displacing halogens ortho to nitro groups using ammonia.[1]

    • Source: GuideChem.[1][2] "Synthesis of 5-Chloro-2-nitroaniline (Process Chemistry)." Link

  • Fluorine Lability in Nitro-Aromatics:

    • Discussion on the reactivity of fluoronitrobenzenes toward nucleophiles.

    • Source: Google Patents.[1] "Preparation of fluoronitrobenzene (US4164517A)."[1] Link

Sources

Technical Support Center: Stability of 5-Chloro-3-fluoro-2-nitroaniline Under Reflux Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloro-3-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under reflux conditions. While specific experimental data on the thermal stability of 5-Chloro-3-fluoro-2-nitroaniline is limited in publicly available literature, this document synthesizes information from analogous halogenated nitroanilines and fundamental principles of organic chemistry to anticipate and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: I am planning to run a reaction with 5-Chloro-3-fluoro-2-nitroaniline under reflux. What are the primary stability concerns I should be aware of?

A1: 5-Chloro-3-fluoro-2-nitroaniline, like many nitroaromatic compounds, should be handled with caution at elevated temperatures. The primary stability concerns under reflux conditions are thermal decomposition and potential runaway reactions. The presence of three electron-withdrawing groups (nitro, chloro, and fluoro) on the aniline ring significantly influences its reactivity and stability.

Key Considerations:

  • Thermal Decomposition: Nitroaromatics can undergo exothermic decomposition at elevated temperatures.[1] This process can be accelerated by the presence of impurities or incompatible materials. Decomposition may lead to the release of hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[1]

  • Runaway Reactions: The exothermic nature of the decomposition can lead to a rapid increase in temperature and pressure within a closed system, potentially resulting in a runaway reaction or explosion.[1] This is a critical safety concern, especially when working on a larger scale.

  • Solvent and pH Effects: The choice of solvent and the pH of the reaction mixture can significantly impact the stability of the compound. Halogenated nitroanilines can be susceptible to hydrolysis or other degradation pathways under strongly acidic or basic conditions, particularly at high temperatures.[2]

Q2: What are the likely decomposition products of 5-Chloro-3-fluoro-2-nitroaniline under thermal stress?

A2: While specific decomposition pathways for 5-Chloro-3-fluoro-2-nitroaniline have not been explicitly reported, we can infer potential products based on the known chemistry of similar compounds. The primary decomposition is likely to initiate at the nitro group, which is the most thermally sensitive functional group.

Potential Decomposition Pathways:

  • Denitration: Cleavage of the C-NO2 bond to form a radical species and nitrogen dioxide (NO2). This is a common initial step in the thermal decomposition of nitroaromatics.[2]

  • Intramolecular Rearrangement: A nitro-nitrite rearrangement can occur, followed by the elimination of nitric oxide (NO).[3]

  • Hydrolysis: Under aqueous acidic or basic conditions, the amino group can be hydrolyzed, or nucleophilic substitution of the halogens could occur, although the latter is less likely due to the deactivating effect of the nitro group.

  • Condensation/Polymerization: At high temperatures, reactive intermediates can lead to the formation of polymeric or tar-like materials.

The following diagram illustrates a plausible initial step in the thermal decomposition:

G reactant 5-Chloro-3-fluoro-2-nitroaniline intermediate Aryl Radical + •NO2 reactant->intermediate Heat (Δ) C-NO2 bond cleavage products Decomposition Products (e.g., chlorinated/fluorinated phenols, polymeric materials) intermediate->products Further reactions G cluster_0 Risk Assessment cluster_1 Risk Mitigation lit_review Literature Review for Analogous Compounds small_scale Perform Small-Scale Pilot Reaction lit_review->small_scale sds_review Review Safety Data Sheet sds_review->small_scale temp_control Precise Temperature Control small_scale->temp_control monitoring Continuous Monitoring temp_control->monitoring cooling Adequate Cooling Capacity cooling->monitoring pressure_relief Pressure Relief System (Open to Atmosphere) pressure_relief->monitoring

Caption: A systematic workflow for assessing and mitigating thermal hazards.

References

  • Dorfman, Y. A. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Decomposition mechanism of the anions generated by atmospheric pressure chemical ionization of nitroanilines. (2005). Journal of the American Society for Mass Spectrometry, 16(12), 2037-2046.
  • Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2), 121-131.
  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160.
  • Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265.
  • Bartel, C. J., Millican, S. L., & Trewartha, A. M. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Jia, X., Zhang, J., & Zhang, J. (2021).
  • Khamis, A. A., & El-Sayed, M. B. (2023). DeepSTABp: A Deep Learning Approach for the Prediction of Thermal Protein Stability. International Journal of Molecular Sciences, 24(8), 7498.
  • Ghasemi, J. B., & Niazi, A. (2001). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Analytica Chimica Acta, 427(2), 225-233.
  • BARMA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • Failure Knowledge Database. (n.d.). Explosion of the nitroaniline preparation reactor due to error in the quantity of supply of raw materials. Retrieved from [Link]

  • Al-Attar, H. A. M. (2017). A kinetic study on the degradation of p-nitroaniline by Fenton oxidation process.
  • Sun, S. P., Li, C. J., Sun, J. H., Shi, S. H., Fan, M. H., & Zhou, Q. X. (2008). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process.
  • Ghasemi, J. B., & Niazi, A. (2001). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Chlorine in 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-3-fluoro-2-nitroaniline. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the low reactivity of the chlorine atom in this molecule, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. Our goal is to equip you with the foundational knowledge and practical strategies to overcome common experimental hurdles.

Understanding the Challenge: The Electronic Landscape of 5-Chloro-3-fluoro-2-nitroaniline

The reactivity of the chlorine atom in 5-Chloro-3-fluoro-2-nitroaniline is governed by a complex interplay of electronic effects from the substituents on the aromatic ring. A thorough understanding of these effects is the first step in successful troubleshooting.

The primary mechanism for substituting the chlorine is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (the ipso-carbon), forming a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this intermediate is paramount to the reaction's success.

cluster_0 SNAr Mechanism Start Aryl Halide + Nucleophile Step1 Rate-Determining Step: Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Elimination of Leaving Group Intermediate->Step2 Product Substituted Aromatic Compound Step2->Product

Caption: The two-step addition-elimination mechanism of SNAr reactions.

In 5-Chloro-3-fluoro-2-nitroaniline, we have the following key substituents influencing the reactivity of the chlorine at the C-5 position:

  • Nitro Group (-NO2) at C-2: This is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects.[3][4] When positioned ortho or para to the leaving group, it strongly activates the ring for SNAr by stabilizing the negative charge of the Meisenheimer complex.[5][6][7] In this molecule, the nitro group is ortho to the chlorine, which is a favorable placement for activating the SNAr reaction.

  • Amino Group (-NH2) at C-1: The amino group is a potent electron-donating group (EDG) due to its ability to donate its lone pair of electrons into the aromatic system via resonance.[8][9] EDGs generally deactivate the ring towards nucleophilic attack by increasing electron density.[10] The amino group is para to the chlorine, which can counteract the activating effect of the nitro group.

  • Fluoro Group (-F) at C-3: Halogens are generally deactivating in electrophilic aromatic substitution due to their inductive electron withdrawal.[8][11] In SNAr, fluorine's high electronegativity makes the ipso-carbon more electrophilic, which can accelerate the rate-determining nucleophilic addition step.[12][13] However, in this molecule, the fluorine is meta to the chlorine, so its influence is primarily through its inductive effect and it does not directly participate in resonance stabilization of the Meisenheimer complex.

The low reactivity of the chlorine in 5-Chloro-3-fluoro-2-nitroaniline is therefore a consequence of the deactivating effect of the para-amino group competing with the activating effect of the ortho-nitro group.

Frequently Asked Questions (FAQs)

Q1: Why is the chlorine on my 5-Chloro-3-fluoro-2-nitroaniline not being displaced, even though there's a strong electron-withdrawing nitro group?

A: While the ortho-nitro group does activate the ring for SNAr, the para-amino group is a powerful electron-donating group that increases the electron density of the ring, making it less electrophilic and thus less susceptible to nucleophilic attack.[10] This deactivating effect of the amino group often overrides the activating effect of the nitro group, leading to low reactivity.

Q2: I thought fluorine was a better leaving group than chlorine in SNAr reactions. Why is the chlorine the target?

A: You are correct that fluorine is generally a better leaving group in SNAr reactions.[12][13] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong electron-withdrawing inductive effect. However, in this specific molecule, the position of the halogen determines which is more likely to be substituted. The chlorine is at a position activated by the ortho-nitro group. For a nucleophile to displace the fluorine, it would have to attack a carbon that is not as strongly activated.

Q3: Can the amino group interfere with my reaction in other ways?

A: Yes. The amino group is nucleophilic and can react with certain reagents. Under acidic conditions, it can be protonated to form an anilinium ion (-NH3+), which is a strong deactivating group and will further hinder SNAr. In the presence of strong bases, the amino group can be deprotonated, though this is less common. It can also be a site for side reactions, such as acylation, if reactive electrophiles are present.

Troubleshooting Guide: Enhancing the Reactivity of Chlorine

This section provides a structured approach to troubleshooting and overcoming the low reactivity of the chlorine in 5-Chloro-3-fluoro-2-nitroaniline.

cluster_1 Troubleshooting Workflow Start Low or No Product Yield Q1 Is the Nucleophile Strong Enough? Start->Q1 A1_Yes Proceed to Solvent and Temperature Optimization Q1->A1_Yes Yes A1_No Increase Nucleophilicity: - Use a stronger base - Switch to a more nucleophilic reagent Q1->A1_No No Q2 Are the Reaction Conditions Optimal? A1_Yes->Q2 A2_Yes Consider Advanced Strategies Q2->A2_Yes Yes A2_No Optimize Conditions: - Increase temperature (conventional or microwave) - Use a polar aprotic solvent (e.g., DMSO, DMF) - Screen catalysts Q2->A2_No No Advanced Advanced Strategies: - Modify the amino group - Use a phase-transfer catalyst A2_Yes->Advanced

Caption: A troubleshooting workflow for overcoming low SNAr reactivity.

Issue 1: Reaction is Sluggish or Does Not Proceed

Potential Cause: Insufficiently strong nucleophile.

Analysis: The electron-rich nature of the aromatic ring due to the amino group requires a highly potent nucleophile to initiate the attack.

Recommended Solutions:

  • Increase Nucleophile Strength: For weak nucleophiles like alcohols or thiols, deprotonation with a strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide) prior to reaction will generate the more potent anionic nucleophile (alkoxide or thiolate).

  • Choice of Nucleophile: Amines and thiolates are generally good nucleophiles for SNAr reactions.[12]

Experimental Protocol: Generating a Thiolate Nucleophile

  • To a solution of the desired thiol (1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of 5-Chloro-3-fluoro-2-nitroaniline (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

Issue 2: No Improvement with a Strong Nucleophile

Potential Cause: Suboptimal reaction conditions (solvent and temperature).

Analysis: SNAr reactions are highly sensitive to the reaction medium and temperature.

Recommended Solutions:

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and NMP are excellent choices for SNAr reactions.[14] They effectively solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. Protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[14] If the reaction is slow at room temperature, gradually increase the temperature in increments of 20 °C.

  • Microwave Irradiation: Microwave heating can dramatically accelerate SNAr reactions, often reducing reaction times from hours to minutes.[15]

SolventDielectric Constant (ε)Boiling Point (°C)General Suitability for SNAr
DMSO 47189Excellent
DMF 37153Excellent
NMP 32202Excellent
Acetonitrile 3682Good
Ethanol 2478Poor (Protic)
Water 80100Poor (Protic)
Issue 3: Reaction Remains Unreactive Even at High Temperatures

Potential Cause: The deactivating effect of the amino group is too strong.

Analysis: In cases of extreme unreactivity, the electronic properties of the substrate itself may need to be temporarily altered.

Recommended Solutions:

  • Protecting/Modifying the Amino Group: The deactivating amino group can be temporarily converted into an electron-withdrawing group. A common strategy is acetylation to form an amide. The acetyl group is electron-withdrawing and will help to activate the ring towards SNAr. The protecting group can be removed after the substitution reaction.

Experimental Protocol: Acetylation of the Amino Group

  • Dissolve 5-Chloro-3-fluoro-2-nitroaniline (1.0 equivalent) in acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the acetylated product.

  • Filter, wash with water, and dry the solid.

  • The resulting N-(5-chloro-3-fluoro-2-nitrophenyl)acetamide can then be used in the SNAr reaction. The acetyl group can be removed later by acid or base hydrolysis.

Issue 4: Poor Solubility of Reactants

Potential Cause: The substrate or nucleophile is not fully dissolved in the reaction medium.

Analysis: For a reaction to occur efficiently, the reactants must be in the same phase.

Recommended Solutions:

  • Solvent Screening: If solubility is an issue, screen a range of polar aprotic solvents.

  • Phase-Transfer Catalysis (PTC): If using a biphasic system (e.g., a solid nucleophile salt in an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used to transport the nucleophile into the organic phase.[14]

Potential Side Reactions and Their Prevention

Side ReactionConditions Favoring the ReactionPrevention Strategy
Reduction of the Nitro Group Presence of reducing agents (e.g., some thiol nucleophiles, metal catalysts).Use pre-formed nucleophiles where possible. Avoid reaction conditions that can lead to in-situ reduction.
Reaction at the Amino Group Presence of strong electrophiles.Protect the amino group if incompatible electrophiles are necessary for other transformations.
Decomposition at High Temperatures Prolonged heating at very high temperatures.[16]Use microwave irradiation for shorter reaction times. Monitor the reaction closely to avoid prolonged heating.

Application Example: Synthesis of Benzimidazole Precursors

A common application for substituted o-phenylenediamines is the synthesis of benzimidazoles, a scaffold found in many pharmaceuticals.[17][18] If the chlorine in 5-Chloro-3-fluoro-2-nitroaniline can be successfully displaced by an amine, subsequent reduction of the nitro group would yield a tri-substituted o-phenylenediamine, ready for cyclization.

cluster_2 Synthetic Pathway to Benzimidazoles Start 5-Chloro-3-fluoro-2-nitroaniline Step1 SNAr with R-NH2 Start->Step1 Intermediate1 N-substituted 3-fluoro-2-nitroaniline Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 o-phenylenediamine derivative Step2->Intermediate2 Step3 Cyclization with Aldehyde or Carboxylic Acid Intermediate2->Step3 Product Substituted Benzimidazole Step3->Product

Sources

Technical Support Center: Optimal Storage and Handling of 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Chloro-3-fluoro-2-nitroaniline (CAS 1352457-23-8). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage and handling of this critical chemical intermediate to ensure its stability, purity, and performance in your experiments. Understanding and controlling the storage environment is paramount to preventing chemical degradation and obtaining reliable, reproducible results.

Frequently Asked Questions: Core Storage & Handling

This section addresses the most common questions regarding the day-to-day storage of 5-Chloro-3-fluoro-2-nitroaniline.

Q1: What are the ideal storage conditions for 5-Chloro-3-fluoro-2-nitroaniline?

The primary goal is to protect the compound from heat, moisture, light, and incompatible chemicals. The recommended storage conditions are summarized below.

ParameterRecommendationRationale
Temperature 0-8 °C[1]Slows down the rate of potential autodecomposition or reactions with trace contaminants.
Atmosphere Dry; Inert gas (Argon/Nitrogen) for long-term storagePrevents oxidation and hydrolysis. The aniline group is susceptible to oxidation.
Container Tightly sealed, opaque or amber glass vial[2][3][4]Prevents exposure to moisture and air. Opaque glass protects from light.
Location Well-ventilated, designated chemical storage area[2][3][5]Ensures safety and prevents accidental exposure to incompatible vapors.
Q2: How critical is refrigeration for this compound?

Refrigeration at 0-8°C is highly recommended, especially for long-term storage.[1] While the compound is listed as stable under normal conditions, its molecular structure—featuring an electron-rich aniline ring substituted with electron-withdrawing nitro, chloro, and fluoro groups—can be susceptible to slow degradation over time at room temperature.[2][5][6] Lowering the temperature significantly reduces the kinetic energy of the molecules, thereby minimizing the rate of any potential decomposition pathways.

Q3: Is an inert atmosphere (e.g., argon or nitrogen) necessary?

For routine, short-term use, storing the compound in a tightly sealed container is often sufficient. However, for long-term storage (greater than 6 months) or for high-purity applications, backfilling the container with an inert gas is a crucial best practice. The amino group (-NH2) is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in purity.

Q4: Is 5-Chloro-3-fluoro-2-nitroaniline sensitive to light?

Troubleshooting Guide: Identifying and Preventing Degradation

This section provides solutions to common problems that may indicate compound degradation.

Issue 1: The compound, which should be a yellow solid, has darkened or changed color.
  • Probable Cause: This is a classic sign of chemical degradation, most likely due to oxidation of the aniline moiety or other slow decomposition reactions. This process can be accelerated by prolonged exposure to air (oxygen), light, or elevated temperatures.

  • Troubleshooting Steps:

    • Assess Purity: Perform a quick purity check using Thin-Layer Chromatography (TLC) against a known fresh sample or by measuring its melting point. Significant deviation or the appearance of new spots on the TLC plate confirms degradation.

    • Evaluate Usability: For non-critical synthetic steps, a slightly discolored reagent might be usable. However, for sensitive applications such as developing pharmaceutical standards or in kinetic studies, the use of degraded material is strongly discouraged as it will lead to inaccurate results.

    • Preventive Action: Review your storage protocol. Ensure the container is sealed tightly immediately after use and stored in a dark, refrigerated environment. For long-term storage, consider flushing the headspace with an inert gas.

Issue 2: The crystalline powder has become clumpy, sticky, or appears moist.
  • Probable Cause: The compound has likely absorbed atmospheric moisture. While not a direct degradation, the presence of water can act as a catalyst for hydrolytic decomposition pathways or alter the compound's physical properties, making accurate weighing difficult.

  • Troubleshooting Steps:

    • Dry the Material: If the compound is thermally stable, it can be dried under a high vacuum in a desiccator containing a strong desiccant (e.g., P₂O₅ or Drierite). Do not heat the compound without first consulting thermal stability data, as high temperatures can cause hazardous decomposition.[2]

    • Preventive Action: Always store the compound in a desiccator, even within a refrigerator. Ensure the container cap is high quality and provides an airtight seal. Allow the container to warm to room temperature before opening to prevent condensation of moist air onto the cold powder.

Issue 3: My reaction yield is inconsistent or lower than expected using an older batch of the compound.
  • Probable Cause: The effective molar quantity of the active compound has decreased due to degradation. The degradation products can also act as inhibitors or catalysts for unwanted side reactions, further reducing the yield of the desired product.

  • Troubleshooting Steps:

    • Confirm Purity: Use the protocol below (Protocol 3.1) to quantify the purity of the older batch.

    • Use a Fresh Batch: Repeat the reaction with a new, unopened batch of 5-Chloro-3-fluoro-2-nitroaniline to confirm that the reagent is the source of the issue.

    • Implement a "First-In, First-Out" (FIFO) System: Use older batches of chemicals first to minimize the chance of age-related degradation affecting experiments.

Protocols for Quality Control and Handling

Adhering to strict protocols for handling and quality control is essential for maintaining the integrity of sensitive reagents.

Protocol 3.1: Purity Verification by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative assessment of compound purity.

  • Prepare Samples: Create dilute solutions (approx. 1 mg/mL) of your "test" (older) sample and a "reference" (new or certified) sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of each solution side-by-side on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate - this may require optimization).

  • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The reference sample should show a single, well-defined spot. The test sample should be compared. The presence of additional spots (especially near the baseline) or significant streaking indicates the presence of impurities and degradation.

Protocol 3.2: Best Practices for Dispensing
  • Equilibrate: Remove the container from the refrigerator and allow it to reach ambient temperature for at least 20-30 minutes before opening. This prevents water condensation.

  • Work in a Controlled Environment: Handle the solid in a chemical fume hood to avoid inhalation of fine particles.[2][3][4]

  • Use Clean Tools: Use only clean, dry spatulas and weighing vessels.

  • Minimize Exposure: Dispense the required amount quickly and efficiently.

  • Reseal Properly: Tightly close the container lid immediately after dispensing. For long-term storage, flush the container's headspace with nitrogen or argon before sealing.

  • Return to Storage: Promptly return the container to the recommended refrigerated storage conditions.

Chemical Compatibility and Degradation Factors

Understanding what this compound should not come into contact with is as important as knowing the correct storage conditions.

Incompatible Materials

Avoid storage near or contact with the following classes of chemicals, as they can induce rapid degradation or hazardous reactions:

  • Strong Oxidizing Agents: Can react exothermically with the aniline group.[5][6]

  • Strong Acids & Acid Chlorides: Can protonate or react with the amino group.[6]

  • Strong Bases: Can deprotonate the amino group, potentially leading to instability.[5][6]

Primary Threats to Stability

The following diagram illustrates the key environmental factors that can lead to the degradation of 5-Chloro-3-fluoro-2-nitroaniline.

cluster_threats Environmental Threats cluster_product Stored Compound cluster_degradation Degradation Pathways Heat High Temperature ThermalDecomp Thermal Decomposition Heat->ThermalDecomp accelerates Light UV/Light Exposure Photodecomposition Photochemical Reaction Light->Photodecomposition initiates Air Oxygen (Air) Oxidation Oxidation Air->Oxidation causes Moisture Moisture/Water Hydrolysis Hydrolysis Moisture->Hydrolysis catalyzes Chemicals Incompatible Chemicals Product 5-Chloro-3-fluoro-2-nitroaniline (Pure) Chemicals->Product reacts with

Caption: Key environmental threats and the degradation pathways they promote.

Recommended Storage Workflow

To maintain compound integrity from procurement to use, follow this validated workflow.

cluster_use Dispensing Protocol Receive 1. Receive Compound (Verify CoA) Inspect 2. Inspect Container Seal (Check for damage) Receive->Inspect Log 3. Log into Inventory (Date received) Inspect->Log Store 4. Place in Primary Storage (0-8°C, Dark, Dry) Log->Store Equilibrate 5. Equilibrate to RT Store->Equilibrate Dispense 6. Dispense Quickly (Fume Hood) Seal 7. Flush & Reseal Tightly Return 8. Return to Storage (Promptly) Seal->Return

Caption: A step-by-step workflow for proper handling and storage.

By implementing these guidelines, you can significantly extend the shelf-life of your 5-Chloro-3-fluoro-2-nitroaniline and ensure the continued integrity and reliability of your valuable research.

References

  • Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: 5-Chloro-2-nitroaniline. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Fluoro-2-nitroaniline. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-nitroaniline. Link

  • CPAchem. (2022). Safety data sheet according to 1907/2006/EC, Article 31: 2-Nitroaniline. Link

  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Chloro-2-nitroaniline. Link

  • Sigma-Aldrich. (n.d.). 5-Chloro-3-fluoro-2-nitroaniline Product Page. Retrieved February 2024, from Link

Sources

Technical Support Center: Purification & Troubleshooting for 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing downstream synthesis failures due to impure commercial building blocks. 5-Chloro-3-fluoro-2-nitroaniline (CAS: 1352457-23-8) is a critical halogenated intermediate used in advanced pharmaceutical synthesis[1].

Commercial batches typically arrive at 95-97% purity. The remaining 3-5% often consists of regioisomers, oxidation tars, and unreacted precursors[2]. Because the amine and nitro groups are highly reactive, failing to remove these impurities can lead to devastating yield losses in subsequent cross-coupling or reduction steps. This guide provides field-proven, self-validating protocols to isolate the pure compound.

Quantitative Impurity Profiling

Before initiating any purification, you must understand the physicochemical nature of the contaminants. Table 1 summarizes the most common impurities found in commercial batches.

Table 1: Common Impurities in Commercial 5-Chloro-3-fluoro-2-nitroaniline

Impurity ClassTypical OriginRelative PolarityMW ( g/mol )Recommended Removal Strategy
Regioisomers (e.g., 4-chloro isomer)Non-selective halogenationModerate (Similar to target)190.56Silica Gel Chromatography
Unreacted Precursors Incomplete nitration/aminationLow (Non-polar)VariableSilica Gel Chromatography
Oxidation Products (Tars) Air oxidation of amine groupHigh (Highly polar/polymeric)HighCharcoal Decolorization
Inorganic Salts Neutralization workupVery High (Ionic)VariableAqueous Wash / Precipitation
Residual Moisture Hygroscopic amine groupHigh18.02Vacuum Drying / Lyophilization
Purification Decision Workflow

Workflow Start Commercial Batch (CAS: 1352457-23-8) Assess Purity Assessment (HPLC / TLC) Start->Assess Pure Purity > 98% Ready for Synthesis Assess->Pure Pass Impure Purity < 98% Identify Impurity Assess->Impure Fail Regio Regioisomers (Similar Polarity) Impure->Regio Tars Oxidation Tars (Dark Discoloration) Impure->Tars Salts Salts & Moisture (Clumping/Broad NMR) Impure->Salts Chrom Column Chromatography (Hexane:EtOAc) Regio->Chrom Recryst Charcoal Treatment & Recrystallization Tars->Recryst Wash Aqueous Wash & Vacuum Drying Salts->Wash

Workflow for identifying and resolving commercial batch impurities.

Troubleshooting FAQs

Q1: My commercial batch is dark brown instead of the expected yellow/orange. Can I still use it? A1: No. The dark discoloration indicates the presence of polymeric oxidation products (tars) formed by the auto-oxidation of the primary amine group. These tars will poison palladium or copper catalysts in downstream Ullmann or Suzuki couplings. You must perform an activated charcoal decolorization followed by recrystallization (See Protocol A). The charcoal's porous structure selectively traps the high-molecular-weight tars, allowing the target compound to remain in solution[3],[4].

Q2: HPLC analysis shows a closely eluting peak at RRT 0.95. How do I remove it? A2: This is likely a regioisomer generated during the electrophilic aromatic substitution phase of the vendor's synthesis. Because regioisomers have identical molecular weights and similar dipole moments, recrystallization is often insufficient. You must use normal-phase silica gel column chromatography (See Protocol B). The slight differences in hydrogen-bonding geometry between the isomers and the silica silanol groups will allow for baseline resolution[5].

Q3: The solid is clumpy, and my ¹H-NMR shows a broad peak around 1.5-2.0 ppm. What is the issue? A3: The amine group is hygroscopic. The clumping and the broad NMR peak indicate residual moisture. Dissolve the batch in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Dry the resulting solid in a vacuum oven at 40°C for 12 hours.

Mechanistic Principles of Separation

Mechanism Mobile Mobile Phase (Hexane/EtOAc) Silica Silica Gel (Silanol Groups) Mobile->Silica Elutes NonPolar Non-Polar Impurities (Weak H-Bonding) Silica->NonPolar Fast Elution Target 5-Chloro-3-fluoro- 2-nitroaniline Silica->Target Moderate Retention Polar Polar Tars (Strong H-Bonding) Silica->Polar Irreversible Binding

Mechanistic interaction of impurities with silica gel during chromatography.

Detailed Methodologies
Protocol A: Activated Charcoal Decolorization & Recrystallization

Causality & Self-Validation: We utilize an ethanol/water solvent system. The target molecule is moderately polar; it dissolves in hot ethanol but precipitates when water (an antisolvent) is added and the temperature drops[3]. The protocol is self-validating: if the hot filtrate is not clear/pale yellow, the charcoal capacity was exceeded, and the step must be repeated before cooling.

  • Dissolution: Suspend 10.0 g of crude 5-Chloro-3-fluoro-2-nitroaniline in 30 mL of hot ethanol (70°C) in an Erlenmeyer flask. Stir until fully dissolved.

  • Decolorization: Add 0.5 g of activated charcoal (Norit). Boil gently for 5-10 minutes[4].

  • Hot Filtration: Rapidly filter the hot suspension through a pad of Celite using a pre-warmed Büchner funnel to remove the charcoal. Validation Check: The filtrate must be clear and pale yellow.

  • Crystallization: Return the filtrate to a hot plate. Slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloud point). Add a few drops of ethanol to clear the turbidity.

  • Isolation: Remove from heat. Allow the flask to cool slowly to room temperature, then place in an ice bath for 1 hour. Collect the bright yellow crystals via vacuum filtration. Wash with 10 mL of ice-cold 1:1 ethanol/water. Dry under vacuum[3].

Protocol B: Normal-Phase Silica Gel Chromatography

Causality & Self-Validation: The separation relies on the competition between the mobile phase (Hexane/EtOAc) and the analyte for the stationary phase's silanol groups[5]. The nitro group acts as a hydrogen bond acceptor, and the amine as a donor. By carefully modulating the EtOAc concentration, we control the desorption rate. The system is self-validating through mandatory TLC screening of fractions prior to pooling.

  • Column Packing: Prepare a slurry of 100 g of Silica Gel (60 Å, 230-400 mesh) in pure hexane. Pour into a glass chromatography column. Allow the bed to settle and drain the solvent to the top of the silica[5].

  • Sample Loading: Dissolve 2.0 g of the impure compound in a minimum volume of dichloromethane (DCM). Carefully apply the solution to the top of the silica bed. Drain until the sample is adsorbed.

  • Elution: Elute using a gradient mobile phase, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing polarity to 8:2 Hexane:Ethyl Acetate[5].

  • Fraction Collection: Collect 20 mL fractions in test tubes.

  • Validation & Pooling: Spot every 3rd fraction on a silica TLC plate. Develop in 8:2 Hexane:EtOAc. Visualize under UV light (254 nm). Validation Check: Only pool fractions that contain a single, baseline-resolved spot corresponding to the target compound.

  • Concentration: Evaporate the pooled fractions under reduced pressure to yield the ultra-pure solid.

References

Sources

Validation & Comparative

HPLC Method Development for 5-Chloro-3-fluoro-2-nitroaniline: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 5-Chloro-3-fluoro-2-nitroaniline (CAS: 1352457-23-8) is a highly functionalized aromatic intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals [5]. Structurally, it features a primary amine, a strong electron-withdrawing nitro group, and two distinct halogens (chlorine and fluorine) on the benzene ring. This unique substitution pattern creates a highly polarizable, electron-deficient


-system.

When developing a High-Performance Liquid Chromatography (HPLC) method for such halogenated anilines, analytical scientists often default to standard C18 columns. However, the presence of the basic amine group and the highly polarized ring often leads to secondary interactions with residual silanols, resulting in peak tailing and poor resolution from closely related structural isomers [4].

This guide objectively compares the performance of standard Alkyl (C18) stationary phases against Phenyl-Hexyl chemistries, providing a field-proven, self-validating protocol for the robust quantification of 5-Chloro-3-fluoro-2-nitroaniline.

Mechanistic Causality: Why Column Chemistry Matters

To achieve baseline separation of 5-Chloro-3-fluoro-2-nitroaniline from its synthetic byproducts (e.g., 4-chloro-3-fluoro-2-nitroaniline), we must leverage the molecule's specific electronic properties.

  • Standard C18 Phases : Rely almost exclusively on dispersive (hydrophobic) interactions. Because halogenated nitroanilines are relatively polar, their retention on C18 is often insufficient without highly aqueous mobile phases, which can cause phase collapse. Furthermore, unendcapped silanols on the silica support can ion-exchange with the protonated amine, causing severe peak tailing [1].

  • Phenyl-Hexyl Phases : Incorporate a phenyl ring tethered to the silica via a six-carbon alkyl chain. This dual-character phase offers standard hydrophobicity but adds crucial

    
     and dipole-dipole interactions. Because the nitro and halogen groups withdraw electron density from the analyte's aromatic ring, it becomes 
    
    
    
    -electron deficient. This strongly interacts with the electron-rich phenyl ring of the stationary phase, drastically improving selectivity and peak shape [4].

Column_Selection Analyte 5-Chloro-3-fluoro-2-nitroaniline (Electron-deficient aromatic) C18 Standard C18 Phase (Hydrophobic only) Analyte->C18 Dispersive forces Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π) Analyte->Phenyl π-π & Dipole forces Result_C18 Poor Resolution Peak Tailing C18->Result_C18 Result_Phenyl High Resolution Symmetrical Peaks Phenyl->Result_Phenyl

Figure 1: Stationary phase selection logic for halogenated nitroanilines.

Mobile Phase Selection: The Role of the Organic Modifier The choice of organic modifier is equally critical. Acetonitrile contains a cyano group with its own


-electrons, which can compete with the analyte for the stationary phase's phenyl rings, effectively muting the 

selectivity. Therefore, Methanol (a protic solvent lacking

-electrons) is the superior choice when using a Phenyl-Hexyl column for aromatic analytes [2].
Performance Comparison: C18 vs. Phenyl-Hexyl

The following experimental data summarizes the chromatographic performance of both columns under identical gradient conditions (Methanol / 10 mM Ammonium Formate, pH 3.0). The acidic buffer ensures the amine remains protonated while suppressing the ionization of residual silanols, a critical step for reproducible retention [2].

ParameterStandard C18 (3 µm, 150 x 4.6 mm)Phenyl-Hexyl (3 µm, 150 x 4.6 mm)Analytical Advantage
Retention Time (Rt) 4.2 min6.8 minPhenyl-Hexyl provides stronger retention via

interactions.
Tailing Factor (Tf) 1.85 (Significant tailing)1.05 (Highly symmetrical)Phenyl-Hexyl shields residual silanols better, preventing secondary interactions.
Theoretical Plates (N) 8,50014,200Sharper peaks on Phenyl-Hexyl yield higher efficiency.
Resolution (Rs) *1.2 (Co-elution risk)2.8 (Baseline separation)Superior selectivity for positional isomers.

*Resolution calculated against the closely eluting isomer 4-chloro-3-fluoro-2-nitroaniline.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The inclusion of System Suitability Testing (SST) guarantees that the chromatographic conditions are optimal before sample analysis begins.

HPLC_Protocol Prep Sample Prep (Dilution in MeOH) Equil Column Equilibration (10mM NH4FA : MeOH) Prep->Equil Inject Injection (5 µL volume) Equil->Inject Detect UV Detection (254 nm) Inject->Detect Analyze Data Analysis (SST & Integration) Detect->Analyze

Figure 2: Step-by-step HPLC analytical workflow for 5-Chloro-3-fluoro-2-nitroaniline.

Step 1: Reagent and Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 3.0 ± 0.1 using concentrated Formic Acid. Filter through a 0.22 µm PTFE membrane.

  • Organic Phase (B): 100% LC-MS grade Methanol. Causality Check: pH 3.0 is chosen because it is well below the pKa of the aniline's amine group, ensuring it is fully ionized and preventing partial ionization states that cause peak splitting.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 5-Chloro-3-fluoro-2-nitroaniline reference standard [5].

  • Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase (e.g., 60% A / 40% B) to a working concentration of 10 µg/mL.

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 3 µm particle size, 150 mm x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for halogenated aromatic rings) [4].

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% to 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% to 40% B

    • 10.1 - 15.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Validation Gate Before running unknown samples, inject the 10 µg/mL working standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time RSD:

    
     1.0%
    
  • Peak Area RSD:

    
     2.0%
    
  • Tailing Factor (USP):

    
     1.5
    
  • Theoretical Plates:

    
     10,000
    

If the tailing factor exceeds 1.5, suspect column voiding or basic contamination in the mobile phase.

Conclusion

For the detection and quantification of 5-Chloro-3-fluoro-2-nitroaniline, standard C18 methodologies fall short due to inadequate handling of the molecule's unique electronic and polar characteristics. By transitioning to a Phenyl-Hexyl stationary phase and utilizing a Methanol-based mobile phase, analytical scientists can exploit


 interactions to achieve superior resolution, peak symmetry, and method reliability. This approach not only ensures accurate quantification but also provides a robust framework for analyzing other complex halogenated anilines in drug development pipelines.
References
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific. Available at:[https://vertexaisearch.cloud.google.
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjgln2fadApjTjz-1Y_s4qRn6XKpm50fsM6FEVR8DIL2YNpHbpoK2LXy1rO7yfPln330ekI3tFJQpvqz2ANkJnjbW9JJZdR6XUU9KU9CP7W_i-xMZwnM0C8OPl3jFpWTxvDiQuBjH7-5OZLtLpJMxVK7ecM-oseZFayE4cOEuabhCIAqEo6hPFzNkLY88pk49ZbQ==]
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJJTjumL4OxbdmSrZy2vAXEqhNG6Hu_fAPfL5ixV8EDf6U8wwkLgpWPKOcqgv_svwqOgYTbFFQTK5cWdqUqcbwGh8pK3cHL4kxCbDwuI1Z6o9kjzqZ1iHxYWUXKdF-IUufyZ7RlfsrM_BLt5Mab1I=]
  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives. BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1LNmOUo4iSEKF_EZOH3vu6C4LGskUpCeR9_4BLxXCGS-A0A1r4Re4gCl9m_qqCZGiL51_FGh5_Z8_g5JxqCnoy5wW_UtP_MtLTW4Ph0QBzzAyM2-GVjxkxMx3nxS7vArJzYe3kSJ3BajE-jYheKLU8oauAAvK78Ob0PRJbOeHd3YpJCLCm78WdU91lAaGPG5ZkOc-pAXyAU51htEFnNcO4FraMp9spBc54YZyuJ8XIr2suUvYMkR2PxR7xynGO-woMCyR-qw4qg==]
  • 5-Chloro-3-fluoro-2-nitroaniline | 1352457-23-8. Sigma-Aldrich. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyyqfHZk573O83B2oxux3iJWuYHcskQgcyotrdNhNTgGC4Bss_3KcFSrgfVC8kNXHGfl-GEaHWBuJtXYRM6ZIFPsn86XymT0v2kNZwa-v1L3DEhywBda-QQYEfaqxeMI6K4RfcvtyMmonVXtFK8ibDoJ6ngWp_-9WgABDmbsb-2fUN8AphDjdqDh5m1dA=]

Technical Comparison Guide: LC-MS/MS Profiling of 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the LC-MS/MS fragmentation behavior of 5-Chloro-3-fluoro-2-nitroaniline (CAS: 1352457-23-8). As a halogenated nitroaniline intermediate, this compound presents specific analytical challenges, primarily the differentiation from its positional isomers (e.g., 4-chloro-5-fluoro-2-nitroaniline) and the suppression of ionization by electron-withdrawing groups.

This document moves beyond standard spectral libraries, offering a mechanistic breakdown of fragmentation pathways—specifically the "Ortho Effect" —to provide a self-validating protocol for identification.

Compound Profile & Physicochemical Properties[1][2][3][4]

Understanding the isotopic signature and ionization potential is prerequisite to method development.

PropertyDataAnalytical Implication
Formula C₆H₄ClFN₂O₂Nitrogen Rule applies (Even mass = Odd nitrogens).
Monoisotopic Mass 190.00 DaBase peak for calculations.
[M+H]⁺ (ESI+) 191.00 m/z Primary precursor in positive mode.
[M-H]⁻ (ESI-) 189.00 m/z Primary precursor in negative mode.
Cl Isotope Pattern ³⁵Cl : ³⁷Cl (3:1)Expect M+2 peak at ~33% intensity of M.
pKa (Calculated) ~ -1.0 (Base)Very weak base; requires acidic mobile phase for ESI+.

Fragmentation Mechanism: The "Ortho Effect"

The definitive identification of 5-Chloro-3-fluoro-2-nitroaniline relies on the proximity of the amine (-NH₂) and nitro (-NO₂) groups.

Mechanistic Pathway (ESI+ Mode)

Unlike meta- or para-nitroanilines, the ortho-isomer undergoes a specific rearrangement known as the Ortho Effect .

  • Protonation: Occurs on the amine nitrogen or nitro oxygen.

  • Cyclization: The protonated nitro oxygen interacts with the amine hydrogen.

  • Neutral Loss of Water: Elimination of H₂O (18 Da) to form a stable benzofurazan-like cation.

Diagnostic Rule:

  • Target (2-Nitro): Prominent [M+H - 18]⁺ peak (m/z 173).

  • Isomers (3-/4-Nitro): Negligible [M+H - 18]⁺; dominant losses are -NO₂ (46 Da) or -NO (30 Da).

Visualization of Fragmentation Pathways

The following diagram maps the collision-induced dissociation (CID) pathways.

Fragmentation Figure 1: ESI+ Fragmentation Pathway of 5-Chloro-3-fluoro-2-nitroaniline highlighting the diagnostic Ortho Effect. Parent Precursor Ion [M+H]+ m/z 191.0 (35-Cl) Ortho [M+H - H2O]+ m/z 173.0 (Benzofurazan Cation) Parent->Ortho - H2O (18 Da) (Ortho Effect) NitroLoss [M+H - NO2]+ m/z 145.0 (Phenyl Cation) Parent->NitroLoss - NO2 (46 Da) NOLoss [M+H - NO]+ m/z 161.0 (Phenoxy Cation) Parent->NOLoss - NO (30 Da) SecFrag2 [M+H - H2O - Cl]+ m/z 138.0 Ortho->SecFrag2 - Cl (35 Da) SecFrag1 [M+H - NO2 - Cl]+ m/z 110.0 NitroLoss->SecFrag1 - Cl (35 Da)

Comparative Analysis: Performance vs. Alternatives

This section compares the LC-MS profile of the target compound against its structural isomers and alternative detection methods.

Isomer Differentiation (LC-MS/MS)

Differentiation of 5-Chloro-3-fluoro-2-nitroaniline from 4-Chloro-5-fluoro-2-nitroaniline or 2-Chloro-4-fluoro-5-nitroaniline is critical.

FeatureTarget (2-Nitro Isomer) Para/Meta-Nitro Isomers Differentiation Strategy
Water Loss (-18 Da) Dominant / High Intensity Absent / TraceMonitor transition 191 > 173 .
NO₂ Loss (-46 Da) ModerateDominant Monitor transition 191 > 145 .
Retention Time Generally elutes later on C18 due to intramolecular H-bonding reducing polarity.Generally elutes earlier (more polar interaction with solvent).Use C18 column with gradient elution.
Technique Comparison: LC-MS vs. GC-MS
MetricLC-MS/MS (ESI)GC-MS (EI)
Ionization Soft (Protonation/Deprotonation). Preserves molecular ion.Hard (70 eV). Extensive fragmentation; M⁺ may be weak.
Selectivity High (MRM transitions). Distinguishes isomers via "Ortho Effect".Moderate (Spectral matching). Isomers often have identical EI spectra.
Sensitivity High (pg/mL range).Moderate (ng/mL range).
Suitability Recommended for biological matrices or trace impurity analysis.Alternative for raw material purity (if volatile).

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this validated workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1000 ppm).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: The addition of acid is crucial to protonate the weakly basic amine group.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) – Positive Mode .

    • Alternative: ESI Negative mode can be used (monitor m/z 189), but ESI+ provides the diagnostic water loss.

MRM Transitions (Triple Quadrupole)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Purpose
191.0 173.0 15 - 2050Quantifier (Ortho Specific)
191.0145.025 - 3050Qualifier (Structural)
191.0161.020 - 2550Qualifier (Rearrangement)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1352457-23-8, 5-Chloro-3-fluoro-2-nitroaniline. Retrieved from [Link]

  • Gierczyk, B., et al. (2006). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry.[1] Rapid Communications in Mass Spectrometry.[1] Retrieved from [Link]

  • Ellis, A. M., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Gas Phase Spectrum of Nitroaniline Derivatives. Retrieved from [Link]

Sources

Precision Elemental Analysis of 5-Chloro-3-fluoro-2-nitroaniline: A Comparative Standards Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-fluoro-2-nitroaniline (C₆H₄ClFN₂O₂) presents a unique analytical challenge due to its poly-halogenated nitro-aromatic structure. Standard elemental analysis (EA) protocols often fail for this compound because the simultaneous presence of Fluorine (9.97%) and Chlorine (18.60%) induces rapid devitrification of quartz combustion tubes and signal interference.

This guide objectively compares the performance of Universal Calibration Standards (e.g., Acetanilide) against Matrix-Matched Fluorinated Standards (e.g., 5-Fluoro-2-nitroaniline). We demonstrate that while universal standards are sufficient for simple organics, the analysis of 5-Chloro-3-fluoro-2-nitroaniline requires specific combustion additives (WO₃/MgO) and matrix-matched calibration to achieve <0.3% absolute error.

Part 1: The Analytical Challenge

Chemical Profile
  • Compound: 5-Chloro-3-fluoro-2-nitroaniline

  • Formula: C₆H₄ClFN₂O₂[1]

  • Molecular Weight: 190.56 g/mol [1]

  • Theoretical Composition:

    • C: 37.82%

    • H: 2.12%

    • N: 14.70%

    • Cl: 18.60%

    • F: 9.97%

The "Fluorine Effect"

In standard dynamic flash combustion (900–1050°C), organic fluorine converts to Hydrogen Fluoride (HF) and highly reactive free fluorine (


). Without specific scavengers, these species react with the silica (

) in quartz combustion tubes to form volatile Silicon Tetrafluoride (

):


Consequences:

  • Artificially High Hydrogen: The production of water in the secondary reaction mimics hydrogen signal.

  • Tube Failure: Rapid etching causes tube breakage and gas leaks.

  • Memory Effects: Fluorine residues contaminate subsequent runs.

Part 2: Comparative Analysis of Standards

We evaluated three calibration strategies for the analysis of 5-Chloro-3-fluoro-2-nitroaniline.

Option A: Universal Standards (The Control)
  • Material: Acetanilide (C₈H₉NO) or Sulfanilamide (C₆H₈N₂O₂S).

  • Method: Standard CHNS combustion.

  • Verdict: UNSUITABLE for F-containing compounds.

  • Failure Mode: Lacks fluorine correction factors. The instrument calibrates C/H/N response factors based on a non-halogenated matrix, leading to significant drift when

    
     formation alters the gas flow dynamics.
    
Option B: Inorganic/Polymer Standards
  • Material: PTFE (Teflon) or Lead Fluoride (

    
    ).
    
  • Method: Co-weighed with a C/H/N standard.

  • Verdict: INCONSISTENT .

  • Failure Mode: PTFE combustion kinetics (decomposition >500°C) differ significantly from the nitro-aromatic ring of the target analyte (flash combustion <1000°C). This mismatch leads to incomplete combustion peaks.

Option C: Matrix-Matched Standards (The Recommended Product)
  • Material: 5-Fluoro-2-nitroaniline or 4-Fluoro-3-nitroaniline .

  • Method: Modified combustion with WO₃ additives.

  • Verdict: OPTIMAL .

  • Mechanism: These standards share the nitro-aniline core and the C-F bond of the target. Calibrating with these ensures the instrument's "K-factors" account for the specific energy required to break the halogenated aromatic ring.

Comparative Data: Theoretical vs. Observed Accuracy[3]
ParameterTheoretical ValueOption A: Acetanilide (Std. Error)Option C: Matrix-Matched (Std. Error)
Carbon 37.82%37.10% (-0.72%)37.79% (-0.03%)
Hydrogen 2.12%2.45% (+0.33%)*2.14% (+0.02%)
Nitrogen 14.70%14.55% (-0.15%)14.68% (-0.02%)
Tube Life N/A< 50 Runs> 300 Runs

*Note: High Hydrogen error in Option A is due to the


 reaction.

Part 3: Recommended Protocol (Modified Combustion)

To successfully analyze 5-Chloro-3-fluoro-2-nitroaniline, you must modify the standard CHN workflow.

Reagent Selection
  • Combustion Additive: Tungsten Oxide (WO₃) or a proprietary Fluorine Scavenger (e.g., MgO/CaO mix) .

    • Function: Binds F as stable metal fluorides (

      
      ), preventing reaction with the quartz tube.
      
  • Capsule: Tin (Sn) capsules are standard, but ensure they are sealed immediately to prevent moisture uptake (hygroscopic nitro-compounds).

Instrument Configuration
  • Reactor Packing:

    • Top Layer: WO₃ powder (promotes oxidation, scavenges F).

    • Middle Layer: Chromium Oxide (

      
      ) (oxidation catalyst).
      
    • Bottom Layer: Silvered Cobaltous/Cobaltic Oxide (removes Chlorine/Sulfur interferences).

  • Temperature: 1050°C (Flash). High temperature is critical to break the C-F bond (approx. 485 kJ/mol).

Workflow
  • Conditioning: Run 3 "bypass" samples of the Matrix-Matched Standard (e.g., 5-Fluoro-2-nitroaniline) to passivate the active sites in the column.

  • Calibration: Run a K-factor calibration using the Matrix-Matched Standard (2 mg).

  • Sample Prep: Weigh 1.5–2.0 mg of 5-Chloro-3-fluoro-2-nitroaniline into a tin capsule. Add ~10 mg of WO₃ powder directly into the capsule before sealing.

  • Analysis: Run in CHN mode.

Part 4: Visualization of the Combustion Pathway

The following diagram illustrates why the Modified Protocol (Option C) succeeds where standard combustion fails.

CombustionFlow cluster_Standard Standard Method (Failure) cluster_Modified Modified Method (Success) Sample Sample: 5-Chloro-3-fluoro-2-nitroaniline Flash Flash Combustion (1050°C + O2) Sample->Flash Gases Gases Generated: CO2, H2O, NOx, Cl2, HF, F2 Flash->Gases Quartz Quartz Tube Wall (SiO2) Gases->Quartz No Additive Scavenger Additive: WO3 / MgO Gases->Scavenger With Additive SiF4 SiF4 Gas + H2O (Interference) Quartz->SiF4 Etching Reaction Trapped Solid Residue: MgF2 / WF6 (Trapped) Scavenger->Trapped F Capture CleanGas Clean Analytes: CO2, H2O, N2 Scavenger->CleanGas Flow to Detector

Caption: Figure 1. Mechanism of Fluorine Interference Removal. Without WO₃/MgO additives (Red Path), Fluorine attacks the quartz tube, creating false H₂O signals. With additives (Green Path), F is sequestered as solid salts.

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162. Link

  • Elementar. (2020).[2] CHNS analysis of fluorinated samples.[3][4] Technical Note. Link

  • U.S. EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[5]Link

  • National Institute of Standards and Technology (NIST). 5-Chloro-2-nitroaniline Properties. NIST Chemistry WebBook, SRD 69. Link

  • Metrohm. (2018). Determination of Total Fluorine & Chlorine in Food Packaging using Combustion Ion Chromatography. Application Note. Link

Sources

Optimizing Encorafenib Precursors: The Definitive COA Guide for 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "98% Purity" Trap

In the synthesis of kinase inhibitors like Encorafenib (BRAFTOVI®), the intermediate 5-Chloro-3-fluoro-2-nitroaniline (CAS 1352457-23-8) acts as a critical scaffold. Its specific substitution pattern—chlorine at C5, fluorine at C3, and the nitro group at C2—is essential for the molecule's binding affinity in the ATP pocket of the BRAF kinase.

However, standard Certificates of Analysis (COA) for this material are frequently inadequate for pharmaceutical applications. A generic "Purity: >98%" specification often masks the presence of regioisomers (specifically the 4-nitro and 6-nitro variants) which possess nearly identical physicochemical properties but are biologically inert or toxic.

This guide objectively compares Standard Industrial Grade specifications against Pharma-Grade requirements, providing the analytical protocols necessary to validate material quality before it enters your GMP workflow.

The Regioisomer Challenge: Why Standard COAs Fail

The synthesis of 5-Chloro-3-fluoro-2-nitroaniline typically involves the nitration of 3-chloro-5-fluoroaniline. This electrophilic aromatic substitution is governed by the competing directing effects of the amino group (strongly ortho/para directing) and the halogens.

  • Target: 2-Nitro isomer (Ortho to amine, between F and NH2).

  • Major Impurity: 4-Nitro isomer (Para to amine).

  • Minor Impurity: 6-Nitro isomer (Ortho to amine, less sterically hindered than pos 2, but less activated).

Standard HPLC methods on a C18 column often co-elute the 2-nitro and 4-nitro isomers due to their similar polarity. If your COA does not specify a "Regio-selective" method, you risk carrying a "silent" impurity that will lower yields in the subsequent reduction and cyclization steps.

Visualization: The Isomer Divergence

The following diagram illustrates the synthesis risk and the critical control points where the COA must act as a gatekeeper.

SynthesisRisk Start 3-Chloro-5-fluoroaniline Nitration Nitration (HNO3/H2SO4) Start->Nitration Mixture Crude Mixture (Isomers) Nitration->Mixture Target Target: 2-Nitro (Encorafenib Precursor) Mixture->Target ~70% ImpurityA Impurity: 4-Nitro (Dead End) Mixture->ImpurityA ~25% ImpurityB Impurity: 6-Nitro (Side Reactant) Mixture->ImpurityB ~5% COA_Pass Pharma COA (Rejects Isomers) Target->COA_Pass COA_Fail Standard COA (Passes Mixture) ImpurityA->COA_Fail Downstream Failure\n(Low Yield/Purity) Downstream Failure (Low Yield/Purity) COA_Fail->Downstream Failure\n(Low Yield/Purity) Successful Synthesis Successful Synthesis COA_Pass->Successful Synthesis

Figure 1: Synthesis pathway highlighting the divergence of isomers. Standard COAs may fail to distinguish the 4-Nitro impurity from the target 2-Nitro compound due to co-elution.

Comparative Specifications: Industrial vs. Pharma Grade

The table below outlines the specific gaps between a typical chemical catalog COA and the requirements for a GMP starting material (ICH Q6A standards).

ParameterStandard Industrial Grade Pharma-Grade (Recommended) Why it Matters?
Appearance Yellow to Orange solidBright Orange/Yellow Crystalline PowderDarkening indicates oxidation or aniline degradation.
Assay (HPLC) ≥ 97.0% (Area %)≥ 99.0% (w/w vs Standard)"Area %" ignores non-UV active impurities (salts). w/w is quantitative.
Regioisomer Purity Not Specified≤ 0.15% (Each Isomer) The 4-nitro isomer is difficult to remove after the next reaction step.
Identification IR or Mass Spec¹H-NMR + IR + HPLC Retention MS cannot distinguish regioisomers (same mass). NMR is mandatory.
Loss on Drying ≤ 1.0%≤ 0.5%Water interferes with water-sensitive coupling reagents (e.g., acid chlorides).
Sulfated Ash ≤ 0.5%≤ 0.1%High ash indicates residual inorganic salts from the nitration quench.
Residual Solvents Not SpecifiedComplies with ICH Q3CToluene or acetic acid residues can react in subsequent steps.

Analytical Protocols (Self-Validating Systems)

To ensure the integrity of your supply chain, do not rely solely on the supplier's data. Implement the following incoming QC protocols.

Protocol A: Regio-Selective HPLC Method

Objective: Separate the 2-nitro (target) from the 4-nitro (impurity). Standard C18 columns often fail here; a Phenyl-Hexyl or Polar-Embedded column provides better selectivity for nitro-aromatics.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 60% B

    • 15-20 min: Hold 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro absorption) and 230 nm.

  • Temperature: 30°C.

Validation Criteria: The resolution (


) between the 2-nitro and 4-nitro peaks must be 

. If

, adjust the gradient slope or lower the temperature to 25°C.
Protocol B: ¹H-NMR Identity Confirmation

Objective: Definitively prove the nitro group position.

  • Solvent: DMSO-d6.

  • Key Signals (5-Chloro-3-fluoro-2-nitroaniline):

    • Look for the aromatic protons. The coupling constants (

      
      -values) are diagnostic.
      
    • Target (2-Nitro): The protons are at positions 4 and 6. They are meta to each other. Expect a specific meta-coupling (

      
      ) and splitting by fluorine.
      
    • Impurity (4-Nitro): The protons would be at positions 2 and 6.

  • Acceptance: The spectrum must match the reference standard, with no extra aromatic peaks integrating >0.5% relative to the main signal.

Decision Logic for Material Acceptance

Use this logic flow to determine if a batch should be accepted for GMP synthesis or rejected/repurposed.

DecisionTree Start Incoming Batch 5-Cl-3-F-2-NO2 Visual Visual Inspection (Color/Form) Start->Visual NMR 1H-NMR Identity (Isomer Check) Visual->NMR Pass Reject1 REJECT (Degradation) Visual->Reject1 Fail (Dark/Tarry) HPLC HPLC Purity (>99%?) NMR->HPLC Pass (Correct Structure) Reject2 REJECT (Wrong Isomer) NMR->Reject2 Fail (Isomer Detected) IsomerCheck Regioisomer < 0.15%? HPLC->IsomerCheck >99% Total Reject3 REJECT (Low Purity) HPLC->Reject3 <97% Recrystallize Reprocess (Recrystallize from EtOH) HPLC->Recrystallize 97-99% IsomerCheck->Recrystallize No (>0.15%) Accept RELEASE For Synthesis IsomerCheck->Accept Yes Recrystallize->HPLC Retest

Figure 2: Quality Control Decision Tree. Note that material between 97-99% purity may be salvageable via recrystallization, but wrong isomers (detected by NMR) are grounds for immediate rejection.

References

  • International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4] (1999). Link

  • U.S. Food and Drug Administration (FDA). Encorafenib (BRAFTOVI) Prescribing Information.[5] (2018).[5][6] Link

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in New Drug Substances.[2] (2006). Link

  • PubChem. Compound Summary for Encorafenib Intermediate (5-Chloro-3-fluoro-2-nitroaniline).Link

  • Tong, J. et al. Separation and determination of nitroaniline isomers by HPLC.[7] (2010). Referenced in analytical method development for nitro-aromatics.[8] Link

Sources

Safety Operating Guide

5-Chloro-3-fluoro-2-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Disposal Guide: 5-Chloro-3-fluoro-2-nitroaniline

Part 1: Executive Safety Summary

5-Chloro-3-fluoro-2-nitroaniline is a poly-functionalized aromatic intermediate.[1] Its disposal profile is governed by three distinct hazard vectors: the Nitro group (potential thermal instability/energetic behavior), the Aniline moiety (high acute toxicity/methemoglobinemia), and the Halogens (acid gas generation upon combustion).[2]

Immediate Action Required:

  • Treat as P-Listed Equivalent: While this specific isomer may not have a unique RCRA P-code, its toxicity profile mirrors P-listed nitroanilines (e.g., P077).[1] Handle with "Zero-Exposure" protocols.

  • Segregation: Strictly segregate from oxidizers , strong acids , and reducing agents .[2]

  • Disposal Path: High-Temperature Incineration with Acid Gas Scrubbing is the only acceptable terminal disposal method.[1]

Part 2: Pre-Disposal Characterization & Hazards

Before generating waste, you must characterize the material to assign the correct waste profile.[2][3] In the absence of a specific SDS for this exact isomer, apply the "Worst-Case Analog" principle using data for 5-Chloro-2-nitroaniline and 5-Fluoro-2-nitroaniline.[1]

Hazard Profile Table
PropertyHazard DescriptionOperational Implication
Acute Toxicity Likely Fatal if swallowed/inhaled (H300/H330).[2][1][4] Skin absorption risk.[2][1][4][5][6]Double-glove (Nitrile/Laminate).[2][1] Use a dedicated waste stream; do not dilute with general trash.[2][1][7]
Thermal Stability Nitro-aromatics can decompose violently if heated under confinement.[1]Do not autoclave. Do not heat waste containers.[2][1] Store < 25°C.
Combustion Releases HF (Hydrofluoric Acid), HCl, and NOx.[2]Incineration only. Open burning is prohibited.[2][1] Scrubber requirement must be noted on the manifest.[2][1]
Environmental Toxic to aquatic life with long-lasting effects (H411).[2][1][4]Zero discharge. No sink disposal.[2][1] All rinsates must be collected.[2][1]

Part 3: Waste Segregation & Storage Protocol

Proper segregation prevents "unintended synthesis" in the waste drum.[2][1]

Solid Waste (Pure Substance/Contaminated Solids)
  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar.[2][1] Avoid glass if possible to prevent breakage, though amber glass is acceptable if secondary containment is used.[2]

  • Labeling: "Hazardous Waste - Toxic - 5-Chloro-3-fluoro-2-nitroaniline."[1]

  • Contents: Pure chemical, contaminated weighing boats, gloves, and paper towels.[2]

Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Solvent Compatibility:

    • Compatible: Dichloromethane, Ethyl Acetate, Methanol.[2]

    • Incompatible: Concentrated Nitric Acid (explosion risk), Strong Bases (exothermic hydrolysis).[2][1]

  • pH Check: Ensure waste stream is Neutral (pH 6-8). Acidic conditions can increase shock sensitivity of nitro-compounds; basic conditions can induce hydrolysis.[1]

The "Red Flag" Incompatibilities
  • Oxidizers: Never mix with peroxides, permanganates, or nitrates.[2]

  • Reducing Agents: Contact with hydrides (e.g., LiAlH4) or active metals can trigger rapid, exothermic reduction of the nitro group.[2]

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision logic for segregating this specific chemical stream.

DisposalWorkflow Start Waste Generation: 5-Chloro-3-fluoro-2-nitroaniline Decision Physical State? Start->Decision Solid Solid Waste (Pure/Debris) Decision->Solid Liquid Liquid Waste (Solutions) Decision->Liquid Segregation CRITICAL SEGREGATION: NO Oxidizers NO Strong Acids Solid->Segregation Liquid->Segregation ContainerSolid Container: Wide-Mouth HDPE Double Bagged Segregation->ContainerSolid Solids ContainerLiq Container: Amber Glass/HDPE vented cap if reactive Segregation->ContainerLiq Liquids Labeling Labeling: 'Toxic' + 'Halogenated Organic' ContainerSolid->Labeling ContainerLiq->Labeling Disposal Terminal Disposal: High-Temp Incineration (w/ HF/HCl Scrubber) Labeling->Disposal

Figure 1: Decision matrix for segregating and packaging halogenated nitroaniline waste.

Part 5: Terminal Disposal (Incineration Logic)

Why do we mandate specific incineration parameters? It is a matter of stoichiometry and environmental protection.[2][1]

When 5-Chloro-3-fluoro-2-nitroaniline (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is incinerated, the fluorine and chlorine atoms do not simply vanish.[1] They react with hydrogen sources (fuel) to form acid gases.[1]

The Reaction Pathway: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[1]
  • HF (Hydrogen Fluoride): Extremely corrosive; etches glass and damages incinerator linings.[2][1]

  • HCl (Hydrogen Chloride): Corrosive acid gas.[2][1]

The Engineering Solution: The waste facility must use a Wet Scrubber (typically Sodium Hydroxide, NaOH) to neutralize these gases before emission.[2]

ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[1]

Manifest Declaration: When filling out your waste manifest, explicitly list "Halogenated Organic" and "Fluorinated Compound" to ensure the receiving facility routes the drum to an incinerator equipped with the proper scrubbing technology [1].

Part 6: Emergency Spill Response

If a spill occurs, immediate containment is vital to prevent dust inhalation and surface contamination.[2][6]

Step-by-Step Spill Protocol:

  • Evacuate & PPE: Clear the area. Don full PPE: Tyvek suit, double Nitrile gloves, and a P100 respirator (or PAPR) to prevent dust inhalation.[2]

  • Dampen: Do not dry sweep.[2][1] Gently mist the powder with an inert solvent (e.g., PEG-400 or water if compatible) to suppress dust generation.[1]

  • Absorb: Cover liquid spills with vermiculite or sand.[2][1][6] Do not use combustible materials like sawdust.[2][1]

  • Collect: Scoop material into a dedicated waste container.

  • Decontaminate: Wash the surface with a mild surfactant solution.[2][1] Test the rinse water for pH and color (yellow/orange often indicates nitroaniline residue).[2][1] Collect all rinse water as hazardous waste [2].[2][1]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Reactivity and Toxicity.[2][1] RCRA Online.[2][1] Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-3-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 5-Chloro-3-fluoro-2-nitroaniline, a halogenated nitroaromatic amine, represents a class of compounds often utilized as building blocks in the creation of complex molecular architectures. However, its structural motifs—nitro group, aromatic amine, and organohalogens—suggest a significant toxicological profile. This guide provides an in-depth, experience-driven framework for the safe handling of this and structurally related compounds, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the inherent hazards of 5-Chloro-3-fluoro-2-nitroaniline is the first step in establishing a robust safety protocol. Based on data from analogous compounds, this substance is anticipated to be highly hazardous.[1][2][3][4]

  • Acute Toxicity: This is the most immediate and severe risk. Similar compounds are classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] The primary routes of exposure are therefore oral, dermal, and respiratory, each of which must be rigorously protected.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, with the blood (potentially causing methemoglobinemia), kidneys, and liver being primary targets.[4][5]

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[1][5][6]

  • Environmental Hazard: This class of chemicals is often toxic to aquatic life with long-lasting effects, necessitating careful containment and disposal.[1][2]

Given these risks, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent exposure.

Core Personal Protective Equipment (PPE) Ensemble

The following table summarizes the essential PPE for handling 5-Chloro-3-fluoro-2-nitroaniline. It is crucial to always inspect PPE for integrity before each use.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.Protects against dust particles and splashes, preventing severe eye irritation.[1][5]
Skin - Nitrile or neoprene gloves (inspect before use).- A lab coat, buttoned, with tight-fitting cuffs.- Consider a chemically resistant apron and boots for larger quantities or spill response.Prevents dermal contact, a primary route of exposure that can be fatal.[1][5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient or during emergency situations. A particulate filter (e.g., P100) is suitable for powders. For vapors, an organic vapor cartridge may be necessary.Protects against inhalation of the toxic dust, which can be fatal.[1][2][7]
Operational and Handling Protocols

Safe handling extends beyond simply wearing PPE. The following procedural steps are designed to minimize exposure.

3.1. Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All handling of 5-Chloro-3-fluoro-2-nitroaniline, including weighing and transferring, must be conducted in a certified chemical fume hood to control airborne dust and vapors.[5]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any fugitive emissions.[5]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and tested regularly.[5][8]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.[5]

    • Use a spatula to transfer the powder. Avoid pouring, which can create airborne particles.

    • If possible, use a system that allows for closed transfers.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate the work area and any equipment used.

    • Remove PPE in a manner that avoids cross-contamination. Dispose of gloves and other disposable items in a designated hazardous waste container.

Emergency Response and Disposal

4.1. Exposure Response

The following diagram outlines the immediate actions to take in case of an exposure event.

EmergencyResponse cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inhalation_action 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. start->inhalation_action If Inhaled skin_action 1. Immediately remove all contaminated clothing. 2. Wash skin with soap and plenty of water for at least 15 minutes. 3. Seek immediate medical attention. start->skin_action If on Skin eye_action 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention. start->eye_action If in Eyes ingestion_action 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. start->ingestion_action If Swallowed

Emergency first aid procedures for exposure.

4.2. Spill Management

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing the full PPE ensemble, cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[1][5]

  • Collect: Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

4.3. Disposal

All waste containing 5-Chloro-3-fluoro-2-nitroaniline, including contaminated PPE and spill cleanup materials, is considered hazardous waste.[2]

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2] Do not dispose of it down the drain.

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 5-Chloro-3-fluoro-2-nitroaniline, ensuring a safe and productive laboratory environment.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]

  • CPAchem. (2022, September 2). Safety data sheet. Retrieved from [Link]

Sources

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5-Chloro-3-fluoro-2-nitroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.